Fmoc-Phe-OH-13C
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H21NO4 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenyl(113C)propanoic acid |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i23+1 |
Clave InChI |
SJVFAHZPLIXNDH-SFJDPYFKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H]([13C](=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Foundational & Exploratory
The Versatility of 13C-Labeled Phenylalanine: A Technical Guide to Its Core Applications
For Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled compounds have become indispensable tools in modern biomedical research and drug development. Among these, 13C-labeled phenylalanine stands out for its broad utility in elucidating fundamental physiological processes and diagnosing pathological conditions. This technical guide provides an in-depth exploration of the core applications of 13C-labeled phenylalanine, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Clinical Diagnostics: A Window into Hepatic Function and Metabolic Disorders
One of the most established clinical applications of 13C-labeled phenylalanine is in the non-invasive assessment of liver function and the diagnosis of inborn errors of metabolism, such as phenylketonuria (PKU).
The 13C-Phenylalanine Breath Test (13C-PBT) for Liver Function Assessment
The 13C-PBT provides a dynamic and quantitative measure of hepatic microsomal function. The principle lies in the hepatic oxidation of L-[1-13C]phenylalanine by the enzyme phenylalanine hydroxylase (PAH), which is primarily located in the liver. This process releases 13CO2, which is then exhaled and can be measured. A reduced rate of 13CO2 exhalation indicates impaired liver function.[1][2][3][4]
Experimental Protocol: 13C-Phenylalanine Breath Test
-
Patient Preparation: Patients are required to fast overnight.
-
Baseline Breath Sample: A baseline breath sample is collected into a collection bag before the administration of the tracer.
-
Tracer Administration: A standard dose of 100 mg of L-[1-13C]phenylalanine is administered orally.[1]
-
Post-Dose Breath Collection: Breath samples are collected at regular intervals, typically every 10 to 30 minutes, for a period of 1 to 2 hours.
-
Sample Analysis: The ratio of 13CO2 to 12CO2 in the collected breath samples is measured using isotope ratio mass spectrometry (IRMS).
-
Data Calculation: The results are often expressed as the cumulative percentage of the 13C dose recovered (%CD) over time or as the percentage of 13CO2 exhalation rate.
Quantitative Data Summary: 13C-PBT in Liver Disease
The following table summarizes typical findings from 13C-PBT studies in patients with liver cirrhosis, providing a clear correlation between the test results and the severity of liver disease as classified by the Child-Pugh score.
| Patient Group | Number of Subjects (n) | Cumulative % 13C Dose Recovered (Mean ± SEM) | Child-Pugh Class | Reference |
| Healthy Controls | 47 | 7.08 ± 0.33 | N/A | |
| Liver Cirrhosis | 117 | See below | A, B, C | |
| 4.96 ± 0.69 | A | |||
| 2.88 ± 0.13 | B | |||
| 1.75 ± 0.13 | C |
Logical Relationship: Phenylalanine Metabolism and the 13C-PBT
Caption: Phenylalanine metabolism and the principle of the 13C-PBT.
Diagnosis and Management of Phenylketonuria (PKU)
PKU is an autosomal recessive genetic disorder characterized by a deficiency in the enzyme phenylalanine hydroxylase (PAH). This leads to an accumulation of phenylalanine in the body. The 13C-PBT can be used to assess in vivo PAH activity, which helps in diagnosing different forms of hyperphenylalaninemia and in evaluating the effectiveness of treatments. Studies have shown a gene dosage effect, with phenylalanine oxidation rates in heterozygotes being intermediate between those in individuals with PKU and healthy controls.
Probing Protein Metabolism and Turnover
13C-labeled phenylalanine is a crucial tracer for studying protein synthesis and degradation rates in various tissues, providing valuable insights into muscle physiology, nutrition, and the metabolic effects of diseases.
Measuring Muscle Protein Fractional Synthesis Rate (FSR)
The rate of muscle protein synthesis is a key indicator of muscle health and adaptation. By administering a 13C-labeled phenylalanine tracer, researchers can measure its incorporation into muscle proteins over time.
Experimental Protocol: Muscle Protein FSR Measurement
-
Tracer Infusion: A primed, constant intravenous infusion of [ring-13C6]phenylalanine is administered.
-
Blood and Tissue Sampling: Blood samples are collected periodically to determine the enrichment of the tracer in the plasma, which serves as a proxy for the precursor pool. Muscle biopsies are taken at the beginning and end of the infusion period.
-
Sample Processing: Muscle tissue is processed to isolate proteins, which are then hydrolyzed into their constituent amino acids.
-
Enrichment Analysis: The enrichment of 13C-phenylalanine in both the plasma and the muscle protein hydrolysates is determined using mass spectrometry techniques such as gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
FSR Calculation: The fractional synthesis rate is calculated using the precursor-product model, which relates the incorporation of the labeled amino acid into the protein to the enrichment of the precursor pool over time.
Quantitative Data Summary: Muscle Protein FSR
The following table presents data on mixed muscle protein fractional synthesis rates (FSR) in older adults under basal (fasted) and fed conditions, as measured using [ring-13C6]phenylalanine.
| Condition | Number of Subjects (n) | FSR (%/h) (Mean ± SEM) | Reference |
| Fasted | Not specified | 0.051 ± 0.004 | |
| Fed | Not specified | 0.066 ± 0.005 |
Experimental Workflow: Muscle Protein FSR Measurement
Caption: Experimental workflow for measuring muscle protein FSR.
Metabolic Flux Analysis: Tracing the Flow of Carbon
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell or organism. 13C-phenylalanine, along with other labeled substrates like glucose and glutamine, can be used to trace the path of carbon atoms through metabolic networks. While phenylalanine is an essential amino acid in mammals and thus not synthesized de novo, its catabolism and incorporation into proteins provide valuable information for MFA studies. The labeling patterns in phenylalanine and other proteinogenic amino acids can help to constrain flux estimates, particularly for pathways like the pentose (B10789219) phosphate (B84403) pathway.
Drug Development and Nutritional Research
In the realm of drug development, stable isotope-labeled compounds are used as tracers to study the pharmacokinetics and metabolism of new drug candidates. 13C-phenylalanine can be incorporated into studies to assess the impact of a drug on protein metabolism.
In nutritional research, 13C-phenylalanine is employed to determine the dietary requirements of phenylalanine and other amino acids. The indicator amino acid oxidation (IAAO) method, for instance, uses the oxidation of [1-13C]phenylalanine to determine the requirement for a specific limiting amino acid in the diet.
Conclusion
13C-labeled phenylalanine is a remarkably versatile tool with a wide array of applications in biomedical research and clinical practice. From providing a non-invasive measure of liver function to enabling the precise quantification of muscle protein synthesis and contributing to complex metabolic flux analyses, this stable isotope tracer continues to be at the forefront of metabolic research. The detailed protocols and quantitative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize 13C-labeled phenylalanine in their respective fields.
References
- 1. Validity of 13C-phenylalanine breath test to evaluate functional capacity of hepatocyte in patients with liver cirrhosis and acute hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical research on liver reserve function by 13C-phenylalanine breath test in aged patients with chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-[1-(13)C] Phenylalanine oxidation as a measure of hepatocyte functional capacity in end-stage liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Isotopic Labeling with Fmoc-Phe-OH-¹³C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Fmoc-L-Phenylalanine-¹³C (Fmoc-Phe-OH-¹³C) in isotopic labeling for applications in research and drug development. This powerful tool enables precise and quantitative analysis of peptides and proteins, offering critical insights into their structure, function, and dynamics.
Introduction to Isotopic Labeling
Isotopic labeling is a technique that involves the incorporation of isotopes, such as Carbon-13 (¹³C), into molecules to act as tracers or markers.[1] In proteomics and related fields, stable isotope labeling, particularly with ¹³C, allows for the differentiation of molecules in a sample based on their mass. This mass difference is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing a basis for accurate quantification and structural analysis.[2][3]
Fmoc-Phe-OH-¹³C is an L-phenylalanine derivative where one or more ¹²C atoms are replaced by ¹³C atoms. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for use in solid-phase peptide synthesis (SPPS), the primary method for artificially producing peptides.[4][5]
Core Applications in Research and Drug Development
The use of Fmoc-Phe-OH-¹³C is integral to a variety of advanced research applications:
-
Quantitative Proteomics: By incorporating ¹³C-labeled phenylalanine into peptides, researchers can create heavy internal standards for absolute quantification of proteins in complex biological samples. This is crucial for understanding changes in protein expression related to disease states or drug responses.
-
Protein-Protein Interaction Studies: Labeled peptides can be used as probes to study the binding and kinetics of protein-protein interactions.
-
Structural Biology: NMR studies of proteins containing ¹³C-labeled amino acids provide detailed information about protein structure and dynamics.
-
Pharmacokinetic Analyses: Isotope-labeled peptides serve as reliable tracers in studies of drug metabolism and pharmacokinetics, allowing for precise tracking of a drug's behavior in a biological system.
-
Metabolic Flux Analysis: Tracking the incorporation of ¹³C from labeled precursors into proteins and metabolites provides insights into metabolic pathways.
Quantitative Data of Fmoc-Phe-OH-¹³C
The precise knowledge of the isotopic purity and mass shift is critical for quantitative experiments. The following tables summarize typical specifications for commercially available Fmoc-Phe-OH-¹³C derivatives.
| Property | Typical Value | Reference |
| Isotopic Purity | 98 - 99 atom % ¹³C | |
| Chemical Purity | ≥98% (CP) | |
| Incorporation Efficiency (SPPS) | Near 100% |
| Labeled Moiety | Mass Shift (vs. Unlabeled) |
| Fmoc-Phe-OH-(¹³C₁) | +1 Da |
| Fmoc-Phe-OH-(ring-¹³C₆) | +6 Da |
| Fmoc-Phe-OH-(¹³C₉) | +9 Da |
| Fmoc-Phe-OH-(¹³C₉, ¹⁵N₁) | +10 Da |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Phe-OH-¹³C
This protocol outlines the manual synthesis of a peptide incorporating a ¹³C-labeled phenylalanine residue using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Phe-OH-¹³C
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation reagent: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Fmoc-Phe-OH-¹³C):
-
In a separate vial, dissolve Fmoc-Phe-OH-¹³C (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the last amino acid has been coupled, remove the final N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry. The mass spectrum will show a mass shift corresponding to the number of incorporated ¹³C atoms.
Visualizations of Workflows and Pathways
Quantitative Proteomics Workflow
The following diagram illustrates a typical workflow for quantitative proteomics using stable isotope labeling.
Apelin Receptor (APJ) Signaling Pathway
Isotopically labeled apelin-13 (B560349) analogues can be synthesized using Fmoc-Phe-OH-¹³C to study their interaction with the APJ receptor and downstream signaling, which is relevant in cardiovascular regulation and other physiological processes.
Experimental Workflow for Labeled Peptide-Receptor Interaction Study
This diagram outlines the steps to study the interaction of a ¹³C-labeled peptide with its receptor.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
A Technical Guide to Utilizing Fmoc-Phe-OH-¹³C for Peptide Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide and protein research, determining the three-dimensional structure is paramount to understanding function and designing novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating these structures in solution and solid states. However, the low natural abundance of the NMR-active ¹³C isotope (approximately 1.1%) often limits the sensitivity and resolution of these experiments. The strategic incorporation of ¹³C-labeled amino acids, such as Fmoc-L-Phenylalanine-¹³C (Fmoc-Phe-OH-¹³C), into peptides overcomes this limitation, providing an invaluable tool for detailed structural analysis.
This technical guide provides an in-depth overview of the application of Fmoc-Phe-OH-¹³C in peptide structure elucidation. It covers the fundamental principles, detailed experimental protocols for peptide synthesis and NMR analysis, quantitative data presentation, and visual workflows to aid researchers in leveraging this powerful isotopic labeling strategy.
Core Principles: The Power of Carbon-13 Labeling
The introduction of ¹³C isotopes at specific or uniform positions within a peptide's amino acid sequence significantly enhances NMR studies in several ways:
-
Enhanced Sensitivity: Isotopic enrichment with ¹³C dramatically increases the signal-to-noise ratio in ¹³C NMR spectra, enabling the detection of signals that would otherwise be lost in the noise.[1][]
-
Unambiguous Signal Assignment: Selective labeling of a specific amino acid, like phenylalanine, simplifies complex spectra. This allows for the confident assignment of NMR signals to the corresponding atoms within the peptide structure.
-
Structural Restraints: The analysis of ¹³C-¹³C and ¹H-¹³C coupling constants and chemical shifts provides critical information about dihedral angles (φ, ψ) and local conformation, which are essential for defining the peptide's secondary and tertiary structure.[1]
-
Probing Molecular Interactions: ¹³C-labeled residues can serve as sensitive probes to monitor changes in the chemical environment upon ligand binding, protein-protein interactions, or conformational changes.[][3]
-
Solid-State NMR: For peptides that are insoluble or form fibrils, such as those implicated in amyloid diseases, solid-state NMR with ¹³C labeling is often the only method to obtain high-resolution structural information.
Fmoc-Phe-OH, with its aromatic side chain, is a crucial residue in many biologically active peptides. Its hydrophobic and π-stacking interactions often play a key role in peptide folding and assembly. Therefore, the use of Fmoc-Phe-OH-¹³C provides a precise window into the structural contributions of this important amino acid.
Experimental Protocols
The successful application of Fmoc-Phe-OH-¹³C begins with its efficient incorporation into the desired peptide sequence via Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Phe-OH-¹³C
This protocol outlines the manual steps for incorporating a ¹³C-labeled phenylalanine residue into a peptide chain on a solid support resin.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids (including Fmoc-Phe-OH-¹³C)
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Washing solution: DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc removal.
-
Amino Acid Coupling (Incorporation of Fmoc-Phe-OH-¹³C):
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-Phe-OH-¹³C and a slightly lower molar equivalent of HCTU in DMF.
-
Add 6-10 equivalents of DIPEA or collidine to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove unreacted reagents.
-
Kaiser Test: Perform a second Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, a second coupling (double coupling) may be necessary.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Purification:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: NMR Sample Preparation and Data Acquisition
Materials:
-
Purified ¹³C-labeled peptide
-
NMR buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O or 100% D₂O)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the lyophilized, purified peptide in the appropriate NMR buffer to the desired concentration (typically 0.5-2 mM). Transfer the solution to a high-quality NMR tube.
-
NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum to confirm the incorporation and observe the chemical shifts of the labeled sites.
-
Perform two-dimensional NMR experiments for detailed structural analysis. Common experiments include:
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates the chemical shifts of protons with their directly attached ¹³C nuclei, providing a "fingerprint" of the labeled sites.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons with carbons over two to three bonds, helping to establish long-range connectivities.
-
¹³C-¹³C COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy): Establishes through-bond connectivities between adjacent carbon atoms, crucial for tracing the carbon backbone and side chains.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is essential for determining the three-dimensional fold of the peptide.
-
-
Quantitative Data Presentation
The primary quantitative data obtained from NMR analysis of ¹³C-labeled peptides are chemical shifts and coupling constants. These parameters are highly sensitive to the local electronic environment and conformation.
Table 1: Typical ¹³C Chemical Shift Ranges for Phenylalanine Residues in Peptides
| Atom | Chemical Shift Range (ppm) | Notes |
| Cα | 50 - 65 | Sensitive to secondary structure (α-helix vs. β-sheet). |
| Cβ | 35 - 45 | |
| C=O (Carbonyl) | 170 - 180 | Can be influenced by hydrogen bonding. |
| Cγ (Aromatic) | 135 - 140 | The Cγ atom is the point of attachment to the Cβ. |
| Cδ1/Cδ2 (Aromatic) | 128 - 132 | |
| Cε1/Cε2 (Aromatic) | 126 - 130 | |
| Cζ (Aromatic) | 125 - 129 |
Note: These are approximate ranges and can vary depending on the specific peptide sequence, solvent, pH, and temperature.
Table 2: Example Data from a Hypothetical ¹³C-Labeled Dipeptide (Fmoc-Phe(¹³C₉)-Gly-OH)
| Phenylalanine Atom | Observed ¹³C Chemical Shift (ppm) |
| Cα | 55.8 |
| Cβ | 38.2 |
| C=O | 173.5 |
| Cγ | 137.1 |
| Cδ1/Cδ2 | 129.3 |
| Cε1/Cε2 | 128.5 |
| Cζ | 126.9 |
This table illustrates how specific chemical shifts can be assigned to each carbon in the ¹³C-labeled phenylalanine residue, providing a basis for more detailed structural analysis.
Visualization of Workflows
Diagrams are essential for visualizing the complex workflows in peptide synthesis and analysis.
References
Introduction to 13C Enrichment in Amino Acid Analysis
The Strategic Role of Fmoc-Phe-OH-¹³C in Advancing Biomolecular NMR Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of biomolecular structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful technique for elucidating the structure, dynamics, and interactions of proteins and peptides in solution and solid states. The precision of NMR studies is significantly enhanced through isotopic labeling, a strategy where specific atoms in a molecule are replaced with their heavier isotopes. Among the array of available labeled compounds, Nα-Fmoc-L-phenylalanine (Fmoc-Phe-OH) with ¹³C enrichment has emerged as a critical tool. This technical guide delves into the core applications, experimental methodologies, and profound impact of Fmoc-Phe-OH-¹³C in biomolecular NMR.
The Foundational Role of ¹³C Isotope Labeling in NMR
The strategic incorporation of ¹³C, a stable isotope of carbon, into amino acids like phenylalanine offers several key advantages for NMR spectroscopy. Phenylalanine, with its aromatic side chain, often plays a crucial role in protein structure and function, participating in hydrophobic interactions and π-stacking. By introducing ¹³C labels into the phenylalanine residue, researchers can overcome some of the inherent challenges of studying large biomolecules.
The primary benefits of using ¹³C-labeled phenylalanine include:
-
Spectral Simplification and Resonance Assignment: In large proteins, the sheer number of proton signals leads to significant spectral overlap, making it difficult to assign individual resonances. By selectively introducing ¹³C-labeled phenylalanine, specific signals in a ¹H-¹³C correlation spectrum (like an HSQC) can be unambiguously assigned to that residue.[1][2]
-
Probing Molecular Structure and Conformation: The precise chemical shifts of the ¹³C-labeled carbons in the phenylalanine ring and backbone are highly sensitive to the local electronic environment and, by extension, to the protein's secondary and tertiary structure.[3]
-
Investigating Molecular Dynamics: NMR relaxation experiments on ¹³C-labeled sites provide invaluable information about the dynamics of the phenylalanine side chain and the protein backbone on a wide range of timescales.
-
Facilitating Solid-State NMR (ssNMR) Studies: In ssNMR, which is used to study non-crystalline or insoluble proteins like amyloid fibrils, ¹³C labeling is almost indispensable. It helps to reduce line broadening and allows for the measurement of internuclear distances and torsion angles, which are critical for structure determination.[2]
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the alpha-amino group of phenylalanine is instrumental for its direct use in Solid-Phase Peptide Synthesis (SPPS). This allows for the precise insertion of the ¹³C-labeled phenylalanine at any desired position within a peptide or protein sequence.
Applications of Fmoc-Phe-OH-¹³C in Biomolecular Research
The use of Fmoc-Phe-OH-¹³C is particularly impactful in several areas of biomolecular research:
-
Structural Biology of Large Proteins and Protein Complexes: By selectively labeling phenylalanine residues, researchers can obtain specific structural restraints and probe the interface of protein-protein interactions.
-
Study of Membrane Proteins: These proteins are notoriously difficult to study by conventional methods. Site-specific ¹³C labeling with Fmoc-Phe-OH-¹³C simplifies the crowded NMR spectra of membrane proteins embedded in micelles or nanodiscs.
-
Investigation of Amyloid Fibrils: The formation of amyloid fibrils is associated with numerous neurodegenerative diseases. Solid-state NMR studies using peptides synthesized with ¹³C-labeled phenylalanine have been pivotal in understanding the molecular architecture of these aggregates.
-
Drug Discovery and Development: Understanding how a drug molecule binds to its target protein is crucial for rational drug design. NMR studies with ¹³C-labeled phenylalanine can map the binding site and characterize the conformational changes upon ligand binding.
Quantitative Data from ¹³C-Labeled Phenylalanine NMR
The quantitative data derived from NMR experiments on peptides and proteins containing ¹³C-labeled phenylalanine are fundamental for structural and dynamic characterization. The following table summarizes key NMR parameters.
| Parameter | Typical Value Range | Information Gained |
| ¹³C Chemical Shifts (ppm) | ||
| Cα | 50-65 | Backbone conformation (secondary structure) |
| Cβ | 35-45 | Side-chain conformation and dynamics |
| Cγ (ring CH) | 125-135 | Local electronic environment, ring currents, packing |
| Cδ (ring CH) | 125-135 | Local electronic environment, ring currents, packing |
| Cε (ring CH) | 125-135 | Local electronic environment, ring currents, packing |
| Cζ (ring CH) | 125-135 | Local electronic environment, ring currents, packing |
| ¹J(¹³C, ¹³C) Coupling Constants (Hz) | 30-60 | Torsion angles, stereochemistry |
| ¹³C T1 Relaxation Time (s) | 0.1-2.0 | Overall molecular tumbling, large-scale motions |
| ¹³C T2 Relaxation Time (ms) | 10-100 | Local flexibility, conformational exchange |
| Heteronuclear NOE | -1 to 0.8 | Fast internal motions (ps-ns timescale) |
Note: These values are approximate and can vary significantly depending on the specific molecular context, solvent conditions, and magnetic field strength.
Experimental Protocols
The successful application of Fmoc-Phe-OH-¹³C in biomolecular NMR involves a multi-step workflow, from peptide synthesis to NMR data acquisition and analysis.
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Phe-OH-¹³C
This protocol outlines the manual incorporation of a ¹³C-labeled phenylalanine residue into a peptide sequence using Fmoc chemistry.
Materials:
-
Fmoc-Phe-OH-¹³C (e.g., ¹³C₉, ring-¹³C₆)
-
Rink Amide or Wang resin
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling of Fmoc-Phe-OH-¹³C:
-
Pre-activate Fmoc-Phe-OH-¹³C (3-4 equivalents) with HBTU/HOBt (3-4 eq.) and DIPEA (6-8 eq.) in DMF for 5 minutes.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: Remove the terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass of the purified peptide by mass spectrometry.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Lyophilize the purified, ¹³C-labeled peptide.
-
Dissolve the peptide in the appropriate NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O for solution NMR, or prepare as a hydrated powder for solid-state NMR).
-
Adjust the pH and add any necessary co-solvents or binding partners.
-
Transfer the sample to a high-quality NMR tube.
NMR Experiment - 2D ¹H-¹³C HSQC:
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone for analyzing isotopically labeled proteins. It provides a "fingerprint" of the molecule, with each peak corresponding to a specific ¹H-¹³C pair.
-
Spectrometer Setup: Tune and match the probe for ¹H and ¹³C frequencies.
-
Locking and Shimming: Lock onto the D₂O signal and shim the magnetic field to achieve high homogeneity.
-
Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹³C.
-
Acquisition Parameters (Example for a 600 MHz spectrometer):
-
Spectral Width: ~12 ppm in the ¹H dimension, ~40 ppm (aliphatic) or ~20 ppm (aromatic) in the ¹³C dimension centered on the expected phenylalanine resonances.
-
Number of Scans: 8-16 per increment, depending on sample concentration.
-
Number of Increments (t1): 256-512 in the indirect (¹³C) dimension.
-
Recycle Delay: 1.5-2.0 seconds.
-
¹J(C,H) Coupling Constant: Set to ~145 Hz for aliphatic or ~160 Hz for aromatic C-H pairs.
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum.
-
Reference the spectrum using an internal or external standard.
-
Visualizing Workflows and Concepts
Diagrams created using the DOT language provide a clear visual representation of the experimental and logical flows in biomolecular NMR.
Caption: Overall workflow from peptide synthesis to NMR analysis.
Caption: Simplified magnetization pathway in an HSQC experiment.
Conclusion
Fmoc-Phe-OH-¹³C is more than just a chemical reagent; it is a strategic tool that unlocks new levels of detail in the study of biomolecular systems. Its application in solid-phase peptide synthesis enables the precise placement of a powerful NMR probe into the heart of proteins and peptides. This allows researchers to dissect complex NMR spectra, determine high-resolution structures, and characterize the dynamic processes that govern biological function. For professionals in academic research and the pharmaceutical industry, mastering the use of ¹³C-labeled amino acids is essential for pushing the boundaries of structural biology and accelerating the development of new therapeutics.
References
Basic principles of using Fmoc-Phe-OH-13C in proteomics
An In-depth Technical Guide to the Core Principles of Using Fmoc-Phe-OH-¹³C in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of understanding complex biological systems, identifying disease biomarkers, and accelerating drug development, the precise quantification of protein expression is a critical requirement.[1] Stable isotope labeling, in conjunction with mass spectrometry, has become a powerful and widely adopted strategy for achieving accurate and reproducible protein quantification.[1][2] This technical guide focuses on the core principles and applications of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-¹³C (Fmoc-Phe-OH-¹³C), a heavy-isotope labeled amino acid, as a pivotal tool in quantitative proteomics.
Fmoc-Phe-OH-¹³C is a derivative of the amino acid phenylalanine where one or more ¹²C atoms are replaced by the stable isotope ¹³C.[3][4] The N-α-9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), allowing for the controlled and stepwise incorporation of the labeled phenylalanine into a peptide chain. The key advantage of this isotopic labeling is the introduction of a precise and known mass difference in the resulting peptide or protein without altering its chemical properties. This mass shift enables the differentiation and relative or absolute quantification of proteins in complex mixtures using mass spectrometry.
Core Principles of Quantitative Proteomics using Fmoc-Phe-OH-¹³C
The fundamental principle behind using Fmoc-Phe-OH-¹³C in quantitative proteomics is the creation of an internal standard that is chemically identical to its natural, "light" counterpart but physically distinguishable by its increased mass. This allows for the direct comparison of protein abundances between different samples. Two primary strategies employ this principle: in vivo metabolic labeling and in vitro chemical synthesis of labeled peptides.
Metabolic Labeling (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing standard amino acids, while the other is grown in "heavy" medium containing a ¹³C-labeled amino acid, such as ¹³C-phenylalanine.
Over several cell divisions, the ¹³C-labeled phenylalanine is incorporated into the entire proteome of the "heavy" cell population. After the experimental treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted and digested (typically with trypsin). The resulting peptide mixtures are then analyzed by mass spectrometry. Peptides from the "heavy" population will have a higher mass-to-charge (m/z) ratio than their "light" counterparts. The relative peak intensities of the isotopic pairs are then used to determine the relative abundance of the proteins in the two samples.
// Styling Light [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heavy [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Combine [fillcolor="#FBBC05", fontcolor="#202124"]; Digest [fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [fillcolor="#5F6368", fontcolor="#FFFFFF"]; Quant [fillcolor="#202124", fontcolor="#FFFFFF"]; } caption: "SILAC experimental workflow using ¹³C-phenylalanine."
In Vitro Synthesis of Labeled Peptides (AQUA)
For absolute quantification of proteins, a strategy known as Absolute QUAntitation (AQUA) is employed. This method involves the in vitro synthesis of a peptide containing a stable isotope-labeled amino acid, which then serves as an internal standard. Fmoc-Phe-OH-¹³C is a key reagent in the solid-phase peptide synthesis (SPPS) of these AQUA peptides.
The synthesized heavy peptide is an exact replica of a target peptide from the protein of interest, but with a known mass difference due to the incorporated ¹³C-phenylalanine. A precisely known amount of this synthetic peptide is spiked into a biological sample containing the protein to be quantified. After enzymatic digestion, the sample is analyzed by mass spectrometry. The ratio of the signal intensity of the endogenous "light" peptide to the "heavy" AQUA peptide allows for the precise and absolute quantification of the target protein.
// Styling SPPS [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [fillcolor="#34A853", fontcolor="#FFFFFF"]; Sample [fillcolor="#FBBC05", fontcolor="#202124"]; Spike [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Digest [fillcolor="#5F6368", fontcolor="#FFFFFF"]; MS [fillcolor="#202124", fontcolor="#FFFFFF"]; AbsQuant [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } caption: "AQUA workflow for absolute protein quantification."
Data Presentation: Quantitative Data Summary
The primary quantitative data derived from using Fmoc-Phe-OH-¹³C is the mass shift it introduces. This allows for the clear separation of labeled and unlabeled peptides in a mass spectrum.
| Property | Value | Source |
| Molecular Formula | ¹³C₆C₉H₁₅NO₂ (for ring-¹³C₆) | |
| Molecular Weight (unlabeled) | 387.43 g/mol | |
| Molecular Weight (ring-¹³C₆) | 393.38 g/mol | |
| Mass Difference (ring-¹³C₆) | +6.0201 Da | Calculated |
| Isotopic Purity | >98% |
The following table illustrates the expected mass shifts for a hypothetical peptide containing one phenylalanine residue when using different commercially available isotopologues of Fmoc-Phe-OH-¹³C.
| Labeled Amino Acid | Number of ¹³C Atoms | Monoisotopic Mass Shift (Da) |
| Fmoc-Phe-OH-(1-¹³C) | 1 | +1.00335 |
| Fmoc-Phe-OH-(ring-¹³C₆) | 6 | +6.02012 |
| Fmoc-Phe-OH-(¹³C₉) | 9 | +9.03019 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Phenylalanine Labeled Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Phe-OH-¹³C using standard Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Phe-OH-¹³C)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Washing solvents: Methanol, Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 10 minutes and drain. Repeat for another 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate tube, dissolve 3-5 equivalents of the Fmoc-amino acid and a slightly lower molar equivalent of HBTU/HOBt in DMF.
-
Add 6-10 equivalents of DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF, DCM, and Methanol.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence. For incorporating the labeled phenylalanine, use Fmoc-Phe-OH-¹³C in step 3.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry. Add the cleavage cocktail and incubate for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.
-
Purification and Analysis: Centrifuge to pellet the peptide, wash with ether, and dry. Purify the peptide by HPLC and confirm its identity and isotopic incorporation by mass spectrometry.
Protocol 2: SILAC Labeling and Sample Preparation
This protocol provides a general workflow for a SILAC experiment.
Materials:
-
SILAC-grade cell culture medium deficient in phenylalanine
-
"Light" L-phenylalanine
-
"Heavy" L-phenylalanine-¹³C₆
-
Dialyzed fetal bovine serum (FBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Trypsin (sequencing grade)
-
C18 desalting columns
Procedure:
-
Cell Culture: Culture two separate populations of cells. One in "light" medium supplemented with natural phenylalanine and the other in "heavy" medium with L-phenylalanine-¹³C₆. Culture for at least 5-6 cell doublings to ensure >97% incorporation.
-
Experimental Treatment: Apply the experimental condition to one or both cell populations.
-
Cell Lysis: Harvest and wash the cells. Lyse the "light" and "heavy" cell populations separately in lysis buffer with protease inhibitors.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion:
-
Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the protein mixture with trypsin overnight at 37°C.
-
-
Peptide Desalting: Acidify the peptide mixture with TFA and desalt using a C18 column.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software to identify peptides and quantify the peak area ratios of "heavy" to "light" peptide pairs to determine relative protein abundance.
Conclusion
Fmoc-Phe-OH-¹³C is a versatile and indispensable tool in modern quantitative proteomics. Whether used for relative quantification through metabolic labeling in SILAC experiments or for absolute quantification via the synthesis of AQUA internal standards, this isotopically labeled amino acid provides a robust and accurate means to measure changes in protein expression. The detailed protocols and principles outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively integrate Fmoc-Phe-OH-¹³C into their proteomics workflows, ultimately enabling deeper insights into complex biological processes.
References
Preliminary studies with 13C labeled amino acids
An In-depth Technical Guide to Preliminary Studies with 13C Labeled Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with 13C-amino acids has become an indispensable tool in metabolic research, offering a powerful method to trace the fate of amino acids and their constituent carbon atoms through complex biochemical networks.[][] This technique provides invaluable insights into cellular metabolism, enabling the quantification of metabolic fluxes, the elucidation of novel pathways, and the identification of metabolic reprogramming in disease states and in response to therapeutic interventions.[3][4][5] This guide provides a comprehensive overview of the core principles, experimental methodologies, data interpretation, and applications of preliminary studies using 13C labeled amino acids, tailored for professionals in research and drug development.
Core Principles
The fundamental principle behind 13C labeling lies in the substitution of the naturally abundant 12C isotope with the heavier, stable isotope 13C in specific amino acid molecules. These labeled amino acids are then introduced into a biological system, such as cell culture or an in vivo model. As cells metabolize these labeled substrates, the 13C atoms are incorporated into a wide array of downstream metabolites. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify the incorporation of 13C, allowing researchers to trace metabolic pathways and measure the rates of metabolic reactions, a practice known as metabolic flux analysis (MFA).
Experimental Protocols
A successful 13C labeling study hinges on meticulous experimental design and execution. The following sections detail the key experimental protocols involved.
Tracer Selection
The choice of the 13C-labeled amino acid is a critical first step and depends on the specific metabolic pathway under investigation. Commonly used tracers include uniformly labeled amino acids (e.g., [U-13C]-Glutamine), where all carbon atoms are 13C, or specifically labeled amino acids (e.g., [1-13C]-Leucine). The selection of the tracer determines which parts of the metabolic network will be most effectively interrogated. For instance, [U-13C]-Glutamine is frequently used to study the tricarboxylic acid (TCA) cycle and related anaplerotic pathways.
Cell Culture and Labeling
Protocol for In Vitro Labeling:
-
Cell Seeding: Plate cells at a density that ensures they are in the mid-logarithmic growth phase at the time of labeling.
-
Media Preparation: Prepare a custom culture medium that lacks the amino acid to be used as a tracer. Supplement this medium with the desired concentration of the 13C-labeled amino acid. For example, to trace glutamine metabolism, use a glutamine-free medium supplemented with [U-13C]-Glutamine.
-
Labeling: Once cells reach the desired confluency, replace the standard growth medium with the prepared 13C-labeling medium.
-
Incubation: Culture the cells in the labeling medium for a predetermined duration to achieve isotopic steady state. The time required to reach steady state varies depending on the cell type and the metabolic pathway being studied, and may need to be determined empirically. For many central metabolic pathways, this can range from several hours to over 24 hours.
-
Harvesting: After the labeling period, rapidly quench metabolism and harvest the cells. This is typically achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent, such as 80% methanol.
Sample Preparation for Analysis
Protocol for Metabolite Extraction and Protein Hydrolysis:
-
Metabolite Extraction: After quenching, scrape the cells in the cold extraction solvent and transfer to a microcentrifuge tube. Centrifuge at high speed to pellet cell debris. The supernatant contains the intracellular metabolites and can be analyzed by LC-MS or GC-MS.
-
Protein Hydrolysis (for amino acid analysis): The cell pellet, containing proteins, is washed and then subjected to acid hydrolysis to break down proteins into their constituent amino acids. A common method involves incubating the pellet in 6 M hydrochloric acid at 110-150°C for 24 hours under a nitrogen atmosphere.
-
Amino Acid Purification: The resulting amino acid hydrolysate may require purification to remove contaminants that could interfere with subsequent analysis. This can be achieved using techniques like cation-exchange chromatography.
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a widely used technique for analyzing 13C-labeling in amino acids and other metabolites.
-
Derivatization: Amino acids are often not volatile enough for GC analysis and require a derivatization step to increase their volatility. A common method is the conversion of amino acids to their N-acetyl methyl esters.
-
Analysis: The derivatized sample is injected into the GC, where individual amino acids are separated based on their boiling points and interactions with the column. The separated compounds then enter the mass spectrometer, which measures the mass-to-charge ratio of the fragments, allowing for the determination of the 13C incorporation.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is another powerful technique that can be used to analyze 13C-labeled metabolites directly from cell extracts, often without the need for derivatization. High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are particularly well-suited for resolving the mass differences between isotopologues.
Data Presentation and Interpretation
The primary output of a 13C labeling experiment is the mass isotopologue distribution (MID) for various metabolites. The MID represents the fractional abundance of each isotopologue of a metabolite, from the unlabeled form (M+0) to the fully labeled form (M+n, where n is the number of carbon atoms in the molecule).
Quantitative Data Summary
The following tables provide an illustrative example of the type of quantitative data generated from a 13C-glutamine tracing experiment in cancer cells.
Table 1: Mass Isotopologue Distribution of TCA Cycle Intermediates
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Citrate (B86180) | 5.2% | 10.1% | 15.3% | 20.5% | 45.1% | 3.8% |
| α-Ketoglutarate | 2.1% | 5.3% | 8.9% | 12.4% | 71.3% | 0.0% |
| Malate (B86768) | 15.8% | 25.4% | 30.1% | 22.6% | 6.1% | 0.0% |
| Aspartate | 18.2% | 28.9% | 32.5% | 16.3% | 4.1% | 0.0% |
Table 2: Calculated Metabolic Fluxes (Relative to Citrate Synthase Flux)
| Metabolic Pathway | Relative Flux |
| Glycolysis | 1.2 |
| Anaplerotic Glutamine Entry | 0.8 |
| Pyruvate (B1213749) Carboxylase | 0.3 |
| Reductive Carboxylation | 0.1 |
Note: The data presented in these tables are representative and intended for illustrative purposes only.
Interpretation of Labeling Patterns
The pattern of 13C incorporation provides a roadmap of metabolic activity. For example, in a [U-13C]-glucose labeling experiment, the presence of M+3 labeled malate or aspartate is indicative of pyruvate anaplerosis via pyruvate carboxylase. Conversely, the detection of M+5 citrate suggests the occurrence of reductive carboxylation, a pathway often upregulated in cancer cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) are provided below to visualize key concepts.
Caption: A generalized workflow for 13C amino acid labeling experiments.
Caption: Tracing 13C from Glutamine through the TCA cycle.
Caption: Carbon flow from Glucose into the TCA cycle.
Applications in Drug Development
13C labeled amino acid studies are pivotal in various stages of drug development:
-
Target Identification and Validation: By elucidating the metabolic dependencies of diseased cells, these studies can uncover novel enzymatic targets for therapeutic intervention.
-
Mechanism of Action Studies: Tracing the metabolic fate of a 13C-labeled drug or nutrient in the presence of a drug can confirm target engagement and reveal the downstream metabolic consequences of inhibiting a specific enzyme.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Stable isotope tracers can be used in ADME (Absorption, Distribution, Metabolism, and Excretion) studies to track the metabolic fate of drug candidates.
-
Biomarker Discovery: Metabolic alterations identified through 13C labeling can serve as potential biomarkers for disease diagnosis, prognosis, or response to treatment.
Conclusion
Preliminary studies utilizing 13C labeled amino acids offer a robust and versatile platform for interrogating cellular metabolism. The detailed experimental protocols and data interpretation frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and execute informative metabolic tracing experiments. The insights gleaned from these studies are critical for advancing our understanding of fundamental biology and for the development of novel therapeutic strategies targeting metabolic vulnerabilities.
References
Methodological & Application
Application Notes and Protocols: Incorporation of Fmoc-Phe-OH-¹³C into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of peptides is a powerful technique in proteomics, drug metabolism, and pharmacokinetic studies. Incorporating ¹³C-labeled amino acids, such as Fmoc-Phe-OH-¹³C, into a peptide sequence allows for its use as an internal standard for highly accurate quantification by mass spectrometry (MS).[1][2] These heavy peptides are chemically and physically almost identical to their natural "light" counterparts, ensuring similar behavior in chromatographic separation and ionization, yet are distinguishable by their mass difference.[1][2] This application note provides a detailed protocol for the synthesis, purification, and analysis of peptides containing Fmoc-Phe-OH-¹³C using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Applications
The incorporation of Fmoc-Phe-OH-¹³C into a peptide sequence has several key applications:
-
Quantitative Proteomics: Labeled peptides serve as ideal internal standards for the absolute quantification (AQUA) of proteins in complex biological samples.[1]
-
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.
-
Metabolic Flux Analysis: Tracing the metabolic fate of phenylalanine in cellular systems.
-
Structural Biology: ¹³C is an NMR-active nucleus, and its incorporation can provide valuable structural information about peptides and proteins.
Experimental Workflow
The overall workflow for incorporating Fmoc-Phe-OH-¹³C into a peptide sequence via Fmoc-SPPS is depicted below.
Caption: Experimental workflow for ¹³C-labeled peptide synthesis.
Quantitative Data Summary
The following tables summarize the expected quantitative data for a standard SPPS protocol incorporating Fmoc-Phe-OH-¹³C. Actual results can vary based on the peptide sequence, resin, and coupling reagents.
Table 1: Synthesis Parameters
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.1 - 1.0 mmol/g | Dependent on the resin type. |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to resin loading. |
| Coupling Reagent Equivalents | 3 - 5 eq. | Relative to resin loading. |
| Base Equivalents | 6 - 10 eq. | Relative to resin loading. |
| Coupling Time | 1 - 2 hours | Can be monitored with a ninhydrin (B49086) test. |
| Fmoc Deprotection Time | 5 - 20 minutes | Typically with 20% piperidine (B6355638) in DMF. |
| Cleavage Time | 2 - 3 hours | Dependent on the cleavage cocktail and protecting groups. |
Table 2: Expected Yield and Purity
| Parameter | Expected Value | Method of Analysis |
| Crude Peptide Yield | 70 - 90% | Gravimetric |
| Purity of Crude Peptide | 50 - 80% | Analytical RP-HPLC |
| Final Yield (after purification) | 15 - 40% | Gravimetric |
| Final Purity | > 95% | Analytical RP-HPLC |
| Isotopic Incorporation | > 98% | Mass Spectrometry |
Experimental Protocols
The chemical reactivity of Fmoc-Phe-OH-¹³C is identical to its unlabeled counterpart, so standard Fmoc-SPPS protocols are applicable.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle for adding an amino acid to the growing peptide chain.
Materials:
-
Peptide synthesis vessel
-
Resin with N-terminal Fmoc-deprotected peptide
-
Fmoc-Phe-OH-¹³C (or other Fmoc-amino acid)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (for Fmoc-Phe-OH-¹³C):
-
In a separate vial, dissolve Fmoc-Phe-OH-¹³C (3-5 equivalents), HBTU (or a similar coupling reagent, 3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless) indicates a successful coupling. If the test is positive, a second coupling may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove any unreacted reagents and byproducts.
-
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol is for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.
Materials:
-
Peptidyl-resin (dried)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water). The choice of scavengers depends on the peptide sequence.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin in the reaction vessel (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
-
-
Peptide Isolation:
-
Filter the solution to separate the peptide-containing cleavage mixture from the resin beads.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Protocol 3: Peptide Precipitation and Purification
Procedure:
-
Precipitation:
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
A white precipitate of the peptide should form.
-
-
Pelleting and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Discard the ether and wash the pellet with cold diethyl ether 2-3 more times to remove residual scavengers and protecting group fragments.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Collect fractions containing the pure peptide, as determined by analytical HPLC.
-
-
Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a white, fluffy powder.
Quality Control and Analysis
The final peptide should be analyzed to confirm its identity, purity, and the successful incorporation of the ¹³C label.
-
Mass Spectrometry (MS): This is the primary method to confirm the correct mass of the peptide and verify the incorporation of the ¹³C-phenylalanine. The mass of the labeled peptide will be higher than the unlabeled version by the number of ¹³C atoms incorporated (each ¹³C adds approximately 1.00335 Da).
-
Analytical RP-HPLC: Used to determine the purity of the final peptide product.
-
Amino Acid Analysis (AAA): Can be used to confirm the amino acid composition of the peptide and quantify the peptide content.
Signaling Pathway Example: Kinase Activity Probe
¹³C-labeled peptides can be used as substrates in kinase assays to quantify enzyme activity. The phosphorylation of the heavy peptide can be monitored by mass spectrometry.
Caption: Use of a ¹³C-labeled peptide in a kinase assay.
References
Revolutionizing Protein Dynamics Analysis with Fmoc-Phe-OH-¹³C by NMR
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The study of protein dynamics is fundamental to understanding biological function, disease pathogenesis, and for the rational design of therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing molecular motion at atomic resolution. The incorporation of stable isotopes, such as ¹³C, into proteins significantly enhances the capabilities of NMR for studying these dynamics. Specifically, the use of ¹³C-labeled phenylalanine (Fmoc-Phe-OH-¹³C) provides an invaluable probe for investigating the structure and dynamics of both soluble and membrane-associated proteins. Aromatic residues like phenylalanine are frequently located in protein cores or at interaction interfaces, making them excellent reporters of conformational changes and molecular recognition events.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing Fmoc-Phe-OH-¹³C in NMR-based studies of protein dynamics.
Key Applications of ¹³C-Labeled Phenylalanine in Protein NMR
The strategic incorporation of ¹³C-labeled phenylalanine enables a range of NMR experiments to probe protein dynamics across different timescales:
-
Chemical Shift Perturbation (CSP) Analysis: Mapping the binding sites of small molecules, peptides, or other proteins by monitoring changes in the chemical shifts of ¹³C-labeled phenylalanine residues upon ligand binding. The large chemical shift dispersion of ¹³C nuclei provides excellent spectral resolution for these studies.[3]
-
Relaxation-Dispersion NMR: Characterizing "invisible" excited states and transient protein conformations that are critical for function, such as enzyme catalysis and signal transduction. Methyl groups, in particular, are excellent probes for these experiments due to their favorable relaxation properties.[4][5]
-
Solid-State NMR (ssNMR): Investigating the structure and dynamics of membrane proteins and large protein assemblies that are not amenable to solution NMR. Selective ¹³C labeling is crucial for simplifying complex ssNMR spectra and enabling the measurement of structural restraints.[6]
-
In-Cell NMR: Studying protein dynamics in a cellular environment, providing insights into how cellular factors influence protein behavior.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from NMR experiments utilizing ¹³C-labeled phenylalanine.
Table 1: Representative ¹³C Chemical Shift Ranges for Phenylalanine in Proteins
| Carbon Atom | Chemical Shift Range (ppm) | Notes |
| Cα | 50 - 65 | Sensitive to backbone conformation. |
| Cβ | 35 - 45 | Influenced by side-chain rotameric state. |
| Cγ | 125 - 140 | Non-protonated carbon, sensitive to electrostatic environment.[7][8] |
| Cδ | 128 - 132 | Aromatic ring carbons. |
| Cε | 126 - 130 | Aromatic ring carbons. |
| Cζ | 120 - 128 | Aromatic ring carbons. |
Table 2: Typical Relaxation Dispersion Parameters for a Phenylalanine Residue Undergoing Conformational Exchange
| Parameter | Symbol | Typical Value Range | Description |
| Exchange Rate | kex | 100 - 5000 s⁻¹ | The rate of interconversion between the major and minor states.[4] |
| Minor State Population | pm | 0.5 - 10% | The population of the less abundant conformational state.[4] |
| Chemical Shift Difference | Δω | 0.1 - 2.0 ppm | The difference in chemical shift between the major and minor states.[5] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of ¹³C-Labeled Phenylalanine into a Recombinantly Expressed Protein in E. coli
This protocol describes a method to achieve high-level incorporation of externally supplied ¹³C-labeled phenylalanine into a target protein expressed in E. coli. This is achieved by using glyphosate (B1671968) to inhibit the endogenous aromatic amino acid biosynthesis pathway.[1][9]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
M9 minimal media components.
-
Fmoc-Phe-OH-¹³C (or L-Phenylalanine-¹³C).
-
Glyphosate.
-
Tyrosine and Tryptophan (unlabeled).
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
Procedure:
-
Prepare M9 Minimal Media: Prepare 1 L of M9 minimal media.
-
Initial Cell Growth: Inoculate a 50 mL starter culture of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking. The next day, transfer the starter culture to 1 L of M9 minimal media and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6.
-
Inhibition of Aromatic Amino Acid Synthesis: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C) and resuspend them in an equal volume of fresh M9 minimal media. Add glyphosate to a final concentration of 140 mg/L.[1]
-
Addition of Labeled and Unlabeled Amino Acids: Immediately after adding glyphosate, supplement the medium with 400 mg/L of ¹³C-labeled Phenylalanine, 200 mg/L of unlabeled tyrosine, and 200 mg/L of unlabeled tryptophan.[1]
-
Induction of Protein Expression: Continue to grow the culture at 37°C. After approximately 45 minutes, when the OD₆₀₀ reaches ~0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Protein Expression and Harvest: Reduce the temperature to 18-25°C and continue expression for 12-16 hours. Harvest the cells by centrifugation (5000 x g, 20 min, 4°C). The cell pellet can be stored at -80°C until purification.
-
Verification of Incorporation: The level of ¹³C-phenylalanine incorporation can be determined by mass spectrometry.
Protocol 2: NMR Relaxation Dispersion Data Acquisition
This protocol outlines the general steps for acquiring ¹³C Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion data to study microsecond-to-millisecond timescale protein dynamics.
Materials:
-
Purified, ¹³C-phenylalanine labeled protein sample in a suitable NMR buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.5, with 50 mM NaCl and 10% D₂O).
-
High-field NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Sample Preparation: Prepare a protein sample with a concentration of 0.5-1.0 mM.
-
Spectrometer Setup: Tune and match the probe for ¹H and ¹³C frequencies. Optimize the pulse widths and power levels.
-
Acquire ¹H-¹³C HSQC Spectrum: Acquire a standard ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify the phenylalanine resonances and assess the overall spectral quality.
-
Set up CPMG Relaxation Dispersion Experiment:
-
Use a pulse sequence designed for ¹³C CPMG relaxation dispersion.
-
Set the constant relaxation time delay (Trelax) typically to 20-40 ms.
-
Vary the CPMG frequency (νCPMG) over a range from approximately 50 Hz to 1000 Hz.
-
Acquire a series of 2D spectra, one for each νCPMG value. Also, acquire a reference spectrum with no CPMG block.
-
-
Data Processing and Analysis:
-
Process the acquired 2D spectra using appropriate software (e.g., NMRPipe).
-
For each phenylalanine resonance of interest, extract the peak intensities at each νCPMG.
-
Calculate the effective transverse relaxation rate (R2,eff) for each νCPMG using the equation: R2,eff = -1/Trelax * ln(I/I₀), where I is the peak intensity with the CPMG block and I₀ is the reference intensity.
-
Plot R2,eff versus νCPMG. A dispersion profile (a curve in the plot) indicates the presence of conformational exchange.
-
Fit the dispersion profiles to a two-state or multi-state exchange model to extract the kinetic and thermodynamic parameters (kex, pm, Δω).
-
Visualizations
Caption: Workflow for site-specific ¹³C-phenylalanine labeling in E. coli.
Caption: Workflow for NMR relaxation dispersion data acquisition and analysis.
References
- 1. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. meihonglab.com [meihonglab.com]
- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 8. Item - A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides and Proteins - American Chemical Society - Figshare [acs.figshare.com]
- 9. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative Mass Spectrometry using Fmoc-Phe-OH-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling combined with mass spectrometry has become an indispensable tool for accurate and reproducible protein quantification in complex biological samples. This approach is central to biomarker discovery, drug development, and the fundamental understanding of cellular processes. One powerful technique involves the use of isotopically labeled amino acids to create internal standards for precise quantification. Fmoc-Phe-OH-¹³C₆, a phenylalanine derivative where the six carbon atoms of the phenyl ring are replaced with the heavy isotope ¹³C, is a key reagent in this field.[1]
These application notes provide a detailed overview and protocols for the use of Fmoc-Phe-OH-¹³C₆ in quantitative mass spectrometry workflows. The primary application is the synthesis of heavy-labeled peptides via Solid-Phase Peptide Synthesis (SPPS). These synthetic peptides serve as ideal internal standards for the accurate quantification of their endogenous, unlabeled counterparts in biological matrices.[2][3]
Principle of the Method
The core principle lies in creating a chemically identical, but mass-distinct, version of a target peptide. By incorporating Fmoc-Phe-OH-¹³C₆ into a specific position during peptide synthesis, a "heavy" peptide is generated with a known mass shift compared to its natural, "light" counterpart. A known amount of this heavy peptide is then spiked into a biological sample. During mass spectrometry analysis, the light and heavy peptides co-elute and are detected as a pair. The ratio of the signal intensities of the heavy and light peptide peaks allows for the precise and accurate quantification of the endogenous peptide in the original sample.[2]
Applications
-
Biomarker Validation: Accurately quantify potential protein biomarkers in tissues and biofluids.[3]
-
Drug Development: Monitor changes in protein expression levels in response to drug treatment.
-
Pharmacokinetic Studies: Track the metabolic fate of peptide-based drugs.
-
Proteomics Research: Perform absolute quantification of proteins in complex mixtures.
-
Enzyme Activity Assays: Synthesize labeled peptide substrates to quantify the activity of proteases or kinases.
Quantitative Data Summary
The following table presents a hypothetical, yet representative, dataset from a quantitative proteomics experiment using a synthetic heavy peptide containing ¹³C₆-labeled Phenylalanine. The experiment aims to quantify the concentration of a target peptide ("GILGFVFTL") in plasma samples from a control group and a treated group. A known concentration of the heavy-labeled peptide ("GILG[¹³C₆-F]VFTL") was spiked into each sample as an internal standard.
| Sample ID | Group | Light Peptide Peak Area (AUC) | Heavy Peptide Peak Area (AUC) | Light/Heavy Ratio | Calculated Concentration (ng/mL) |
| CTRL-01 | Control | 4.52E+06 | 9.85E+06 | 0.459 | 45.9 |
| CTRL-02 | Control | 4.89E+06 | 9.91E+06 | 0.493 | 49.3 |
| CTRL-03 | Control | 4.61E+06 | 9.88E+06 | 0.467 | 46.7 |
| TRT-01 | Treated | 8.76E+06 | 9.89E+06 | 0.886 | 88.6 |
| TRT-02 | Treated | 9.12E+06 | 9.95E+06 | 0.917 | 91.7 |
| TRT-03 | Treated | 8.98E+06 | 9.92E+06 | 0.905 | 90.5 |
AUC: Area Under the Curve. The calculated concentration assumes the internal standard was spiked in at a concentration that would yield a 1:1 ratio for 100 ng/mL of the light peptide.
Experimental Protocols
Protocol 1: Synthesis of a Heavy-Labeled Peptide using Fmoc-Phe-OH-¹³C₆ via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for incorporating Fmoc-Phe-OH-¹³C₆ into a peptide sequence to create a heavy-labeled internal standard.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
Fmoc-protected amino acids (standard and Fmoc-Phe-OH-¹³C₆)
-
Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF and IPA to remove residual piperidine.
-
Coupling:
-
Dissolve the Fmoc-protected amino acid (2-5 equivalents relative to the resin substitution) and the coupling reagent in DMF.
-
For the desired position, use Fmoc-Phe-OH-¹³C₆.
-
Add the base (e.g., DIPEA) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide using reverse-phase HPLC.
-
Verification: Confirm the mass of the synthesized heavy peptide using mass spectrometry.
Protocol 2: Sample Preparation and LC-MS/MS Analysis for Peptide Quantification
This protocol describes a general workflow for quantifying a target peptide in a biological sample using a heavy-labeled internal standard.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Synthesized heavy-labeled peptide standard
-
Protein precipitation solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)
Procedure:
-
Sample Spiking: Add a known amount of the purified heavy-labeled peptide internal standard to the biological sample.
-
Protein Precipitation/Extraction: Precipitate proteins by adding 3 volumes of cold protein precipitation solution. Vortex and incubate at -20°C for 30 minutes. Centrifuge at high speed to pellet the precipitated proteins.
-
Sample Cleanup (Optional): Depending on sample complexity, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
LC-MS/MS Analysis:
-
Inject the supernatant containing the light and heavy peptides onto an appropriate LC column (e.g., C18).
-
Separate the peptides using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Analyze the eluting peptides using the mass spectrometer. Set up a targeted method (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) to monitor the specific precursor-to-fragment ion transitions for both the light and heavy peptides.
-
-
Data Analysis:
-
Integrate the peak areas for the selected transitions of both the light (endogenous) and heavy (internal standard) peptides.
-
Calculate the peak area ratio of the light peptide to the heavy peptide.
-
Determine the concentration of the endogenous peptide by comparing the ratio to a standard curve or by using the known concentration of the spiked internal standard.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a heavy-labeled peptide.
References
Application Notes and Protocols: Fmoc-Phe-OH-13C in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Fmoc-L-phenylalanine (Fmoc-Phe-OH) is an amino acid derivative widely recognized for its capacity to self-assemble into nanofibrous hydrogels under physiological conditions.[1][2] This self-assembly is driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding, forming a stable, three-dimensional network capable of entrapping large amounts of water.[3][4] These hydrogels are biocompatible, biodegradable, and exhibit properties that make them excellent candidates for drug delivery systems.[5] They can be designed to be stimuli-responsive, reacting to changes in pH or temperature to trigger drug release.
The isotopic labeling of Fmoc-Phe-OH with Carbon-13 (Fmoc-Phe-OH-13C) offers a powerful tool for the analytical investigation of these drug delivery systems. While the bulk hydrogel matrix is formed from the unlabeled compound, the inclusion of this compound allows for precise tracking and quantification of the hydrogel components using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. This is crucial for understanding the pharmacokinetics, degradation profile, and stability of the drug delivery vehicle in vitro and in vivo.
These application notes provide an overview of the applications of Fmoc-Phe-OH hydrogels in drug delivery and detail protocols for their preparation, drug loading, and characterization, with a specific focus on the integrated use of this compound for analytical purposes.
Principle of Fmoc-Phe-OH Self-Assembly
The formation of a hydrogel from Fmoc-Phe-OH is a process of supramolecular self-assembly. The hydrophobic fluorenyl groups and phenylalanine side chains interact through π-π stacking, while the carboxylic acid and amide groups form intermolecular hydrogen bonds. This leads to the formation of nanofibers that entangle to create a 3D network, immobilizing the aqueous solvent and forming a gel.
Caption: Self-assembly of Fmoc-Phe-OH into a hydrogel network for drug entrapment.
Applications in Drug Delivery
Fmoc-Phe-OH based hydrogels are versatile platforms for the controlled release of a wide range of therapeutic agents.
-
Small Molecule Drug Delivery: The hydrophobic nature of the Fmoc group allows for the encapsulation of poorly water-soluble drugs, such as the anti-inflammatory drug indomethacin.
-
Protein and Peptide Delivery: The porous and aqueous environment of the hydrogel is suitable for encapsulating and maintaining the stability of protein therapeutics. This enables their localized and sustained release, which is beneficial for applications in oncology and regenerative medicine.
-
Nucleic Acid Delivery: These hydrogels can be used to encapsulate and deliver nucleic acids, such as oligodeoxynucleotides, often in combination with other carriers like niosomes.
-
Cancer Immunotherapy: Fmoc-dipeptide hydrogels have been explored as carriers for immunomodulatory agents to enhance anti-tumor therapy.
Experimental Protocols
Protocol 1: Preparation of Fmoc-Phe-OH Hydrogel via pH Switch Method
This protocol describes the formation of a hydrogel by lowering the pH of an aqueous solution of Fmoc-Phe-OH.
Materials:
-
Fmoc-Phe-OH
-
This compound (for analytical studies)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Glucono-δ-lactone (GdL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Stock Solution Preparation:
-
Dissolve Fmoc-Phe-OH in a minimal amount of 0.1 M NaOH solution to deprotonate the carboxylic acid and form a clear solution.
-
For analytical studies, a known percentage (e.g., 1-5 mol%) of this compound can be co-dissolved with the unlabeled compound.
-
-
Hydrogel Formation:
-
Dilute the stock solution with deionized water or PBS to the desired final concentration of Fmoc-Phe-OH (typically 5-10 mg/mL).
-
Add GdL to the solution. The GdL will slowly hydrolyze to gluconic acid, gradually lowering the pH of the solution. The amount of GdL will determine the final pH and the gelation time.
-
Gently mix the solution and leave it undisturbed at room temperature. Gelation should occur within a few hours.
-
-
Confirmation of Gelation:
-
Invert the vial to confirm the formation of a stable, self-supporting hydrogel.
-
Caption: Workflow for Fmoc-Phe-OH hydrogel preparation via the pH switch method.
Protocol 2: Encapsulation of a Hydrophobic Drug
This protocol details the encapsulation of a hydrophobic drug using a solvent switch method.
Materials:
-
Fmoc-Phe-OH
-
This compound
-
Hydrophobic drug (e.g., indomethacin)
-
Hexafluoroisopropanol (HFIP)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of Fmoc-Phe-OH (and this compound) in HFIP (e.g., 50 mg/mL).
-
Prepare a stock solution of the hydrophobic drug in HFIP (e.g., 10 mg/mL).
-
-
Co-solution Preparation:
-
In a glass vial, mix the Fmoc-Phe-OH stock solution and the drug stock solution at the desired ratio.
-
-
Hydrogel Formation:
-
Add PBS (pH 7.4) to the co-solution. The final concentration of Fmoc-Phe-OH should be above its critical gelation concentration (typically 0.5-2% w/v).
-
Gently vortex the mixture for a few seconds. The solvent switch will trigger the self-assembly and drug entrapment.
-
Allow the solution to stand at room temperature to form the hydrogel.
-
Protocol 3: In Vitro Drug Release Study
This protocol describes how to measure the release of an encapsulated drug from the hydrogel.
Materials:
-
Drug-loaded Fmoc-Phe-OH hydrogel
-
Release buffer (e.g., PBS, pH 7.4)
-
Incubator at 37°C
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare the drug-loaded hydrogel in a vial as described in Protocol 2.
-
Carefully overlay the hydrogel with a known volume of pre-warmed release buffer.
-
Incubate the vial at 37°C with gentle shaking.
-
At predetermined time points, collect an aliquot of the release buffer and replace it with an equal volume of fresh, pre-warmed buffer.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
Characterization and Data Presentation
The physical and chemical properties of the hydrogels, as well as their drug release kinetics, should be thoroughly characterized.
Table 1: Hydrogel Characterization Parameters
| Parameter | Method | Typical Values/Observations |
| Morphology | Scanning Electron Microscopy (SEM) | Fibrillar network structure with pore sizes in the nanometer to micrometer range. |
| Rheology | Oscillatory Rheometry | Storage modulus (G') greater than the loss modulus (G''), indicating gel-like behavior. |
| Drug Loading | HPLC, UV-Vis Spectroscopy | Dependent on the initial drug concentration and encapsulation method. |
| Encapsulation Efficiency | Calculation based on loaded and initial drug amounts | Typically high for hydrophobic drugs. |
Table 2: In Vitro Release Data of a Model Protein
| Time (hours) | Cumulative Release (%) - Hydrogel A | Cumulative Release (%) - Hydrogel B |
| 1 | 15.2 ± 2.1 | 10.5 ± 1.8 |
| 4 | 30.8 ± 3.5 | 22.1 ± 2.9 |
| 8 | 45.1 ± 4.2 | 35.6 ± 3.3 |
| 24 | 68.9 ± 5.1 | 55.4 ± 4.5 |
| 48 | 85.3 ± 6.3 | 72.8 ± 5.9 |
| 72 | 92.1 ± 7.0 | 85.2 ± 6.7 |
Data are presented as mean ± standard deviation (n=3). Hydrogel A and B could represent different formulation conditions as described in the literature.
Role of this compound in Mechanistic Studies
The incorporation of this compound into the hydrogel matrix allows for detailed mechanistic studies of the drug delivery system.
Caption: Analytical applications of this compound in drug delivery system studies.
By using 13C-NMR, the structural integrity and stability of the hydrogel can be monitored over time. Furthermore, liquid chromatography-mass spectrometry (LC-MS) can be used to detect and quantify 13C-labeled fragments of the hydrogel matrix in biological fluids, providing valuable data on the in vivo degradation rate and clearance of the delivery vehicle. This information is essential for developing safe and effective drug delivery systems.
References
Application Notes and Protocols for Synthesis of 13C Labeled Peptides in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug development. Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful and versatile tool for elucidating the intricacies of these interactions. ¹³C-labeled peptides serve as invaluable probes in a variety of biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), enabling detailed structural and quantitative analysis of protein-peptide binding events.[1][2][3]
These application notes provide a comprehensive overview of the synthesis of ¹³C-labeled peptides and their application in protein interaction studies. Detailed protocols for peptide synthesis and their use in key experimental techniques are provided to guide researchers in leveraging this technology for their specific research needs.
Core Principles of ¹³C Isotopic Labeling
The fundamental principle of ¹³C isotopic labeling lies in the substitution of the naturally abundant ¹²C isotope (1.1%) with the heavier, stable ¹³C isotope.[1] This substitution results in a molecule with identical physicochemical properties and chemical reactivity to its unlabeled counterpart but with a distinct mass, which can be readily detected by mass spectrometry and NMR.[4] This mass difference allows for the unambiguous tracking and quantification of the labeled peptide in complex biological samples.
Applications in Protein Interaction Studies
The use of ¹³C-labeled peptides has transformed the study of protein interactions, offering high-resolution insights into:
-
Binding Affinity and Stoichiometry: Accurately determine the binding constants (Kd) and the stoichiometry of protein-peptide complexes.
-
Structural Characterization: Elucidate the three-dimensional structure of protein-peptide complexes using NMR spectroscopy.
-
Binding Site Mapping: Identify the specific amino acid residues at the interface of the protein-peptide interaction.
-
Quantitative Proteomics: Quantify changes in protein-protein interactions in response to various stimuli or drug treatments using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
-
Drug Discovery and Development: Screen for and characterize small molecule inhibitors or stabilizers of protein-protein interactions.
Experimental Protocols
Protocol 1: Synthesis of ¹³C-Labeled Peptides via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing synthetic peptides, including those incorporating stable isotopes. The following is a generalized protocol for the synthesis of a ¹³C-labeled peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including the desired ¹³C-labeled amino acid(s))
-
Rink Amide resin or other suitable solid support
-
Coupling reagents (e.g., HBTU, DIC)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)
-
Automated microwave peptide synthesizer (optional, but recommended for efficiency)
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (C-terminal) to the resin using a coupling reagent and a base.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.
-
Washing: Wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (either labeled or unlabeled) with a coupling reagent and base, and add it to the resin to form the next peptide bond. For incorporating a ¹³C-labeled amino acid, use the corresponding Fmoc-¹³C-amino acid. The coupling reaction is typically carried out for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF, DCM, and MeOH to remove unreacted reagents.
-
Repeat this cycle for each amino acid in the peptide sequence.
-
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized ¹³C-labeled peptide using mass spectrometry (to verify the mass shift due to ¹³C incorporation) and analytical RP-HPLC.
Experimental Workflow for SPPS of a ¹³C-Labeled Peptide
Caption: Workflow for the solid-phase synthesis of a ¹³C-labeled peptide.
Protocol 2: Protein-Peptide Interaction Analysis using NMR Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-peptide interactions at atomic resolution. Chemical Shift Perturbation (CSP) mapping is a common NMR experiment to identify the binding interface.
Materials:
-
¹³C (and optionally ¹⁵N) labeled peptide
-
Unlabeled target protein
-
NMR buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a sample of the unlabeled protein in a suitable NMR buffer.
-
Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC (or ¹H-¹³C HSQC if the peptide is not ¹⁵N labeled) spectrum of the protein alone. This serves as the reference spectrum.
-
Titration with ¹³C-Labeled Peptide: Add increasing amounts of the ¹³C-labeled peptide to the protein sample.
-
Acquire Spectra at Each Titration Point: Record a 2D ¹H-¹⁵N HSQC (or ¹H-¹³C HSQC) spectrum after each addition of the labeled peptide.
-
Data Analysis:
-
Overlay the spectra from the titration points with the reference spectrum.
-
Identify the protein residues whose resonance peaks show significant chemical shift changes upon peptide binding. These residues are likely part of the binding interface.
-
The magnitude of the chemical shift perturbation can be used to map the binding site on the protein surface.
-
Signaling Pathway for NMR-based Protein-Peptide Interaction Analysis
Caption: Logical flow for identifying protein-peptide binding sites using NMR.
Protocol 3: Quantitative Analysis of Protein-Peptide Interactions using Mass Spectrometry
Mass spectrometry is a highly sensitive technique for confirming the formation of protein-peptide complexes and quantifying their abundance.
Materials:
-
¹³C-labeled peptide
-
Target protein
-
Mass spectrometer (e.g., ESI-TOF)
-
Volatile buffer (e.g., ammonium (B1175870) acetate)
Procedure:
-
Sample Preparation: Prepare solutions of the protein and the ¹³C-labeled peptide in a volatile buffer suitable for native mass spectrometry.
-
Incubation: Mix the protein and the labeled peptide at desired molar ratios and incubate to allow complex formation.
-
Mass Spectrometry Analysis:
-
Introduce the sample into the mass spectrometer using electrospray ionization (ESI).
-
Acquire the mass spectrum under non-denaturing conditions to preserve the non-covalent protein-peptide complex.
-
-
Data Analysis:
-
Identify the mass peaks corresponding to the free protein, the free peptide, and the protein-peptide complex. The mass of the complex will be the sum of the protein mass and the ¹³C-labeled peptide mass.
-
The relative intensities of the peaks can be used to determine the binding stoichiometry and to estimate the binding affinity.
-
Experimental Workflow for MS-based Protein-Peptide Interaction Analysis
Caption: Workflow for analyzing protein-peptide interactions using mass spectrometry.
Data Presentation
Quantitative data from peptide synthesis and interaction studies should be summarized for clarity and comparison.
Table 1: Summary of ¹³C-Labeled Peptide Synthesis
| Peptide Sequence | Labeled Amino Acid(s) | Theoretical Mass (Da) | Observed Mass (Da) | Purity (%) | Yield (%) |
| Example-Peptide-1 | ¹³C₆-Leucine | 1234.5 | 1234.6 | >95 | 35 |
| Example-Peptide-2 | ¹³C₉,¹⁵N₁-Phenylalanine | 1567.8 | 1567.9 | >98 | 28 |
| ... | ... | ... | ... | ... | ... |
Table 2: Summary of Protein-Peptide Interaction Data
| Protein | Peptide | Technique | Binding Affinity (Kd) | Stoichiometry (Protein:Peptide) |
| Protein-X | Example-Peptide-1 | NMR | 10 µM | 1:1 |
| Protein-Y | Example-Peptide-2 | Mass Spectrometry | 5 µM | 1:1 |
| ... | ... | ... | ... | ... |
Conclusion
The synthesis of ¹³C-labeled peptides provides a robust and versatile platform for the detailed investigation of protein-protein interactions. The protocols and methodologies outlined in these application notes offer a guide for researchers to effectively utilize this powerful tool in their studies. By combining chemical synthesis with advanced analytical techniques such as NMR and mass spectrometry, scientists can gain unprecedented insights into the molecular mechanisms governing cellular function and disease, ultimately paving the way for the development of novel therapeutics.
References
Application Notes: Site-Specific Protein Folding Analysis Using Fmoc-Phe-OH-¹³C
Introduction
The study of protein folding is fundamental to understanding biological function and the molecular basis of diseases. Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, high-resolution technique for characterizing protein structure and dynamics in solution.[1] The incorporation of stable isotopes, such as ¹³C, into a protein provides a powerful handle for NMR experiments, enhancing signal dispersion and enabling the analysis of complex systems.[2][3]
Fmoc-L-Phe-OH-¹³C is an isotopically labeled amino acid derivative designed for site-specific incorporation into a peptide or protein sequence via Fmoc Solid-Phase Peptide Synthesis (SPPS). By strategically placing a ¹³C-labeled Phenylalanine residue at a key position within the protein, researchers can monitor the local conformational changes at that specific site during folding, unfolding, or ligand binding events. The chemical shift of a ¹³C nucleus is exquisitely sensitive to its local electronic environment, which changes as the protein transitions between its folded and unfolded states.[4][5] This makes Fmoc-Phe-OH-¹³C an invaluable tool for elucidating folding pathways, characterizing intermediate states, and probing protein-protein interactions.
Key Applications:
-
Monitoring Local Unfolding: Track the stability of specific domains or secondary structure elements by observing the ¹³C chemical shifts of a strategically placed Phenylalanine.
-
Characterizing Folding Intermediates: Identify and characterize transiently populated states during the folding process.
-
Probing Ligand Binding Sites: Detect conformational changes within a binding pocket upon interaction with small molecules or other proteins.
-
Validating Molecular Dynamics Simulations: Provide experimental constraints for computational models of protein folding.
Quantitative Data
Quantitative analysis in protein folding studies often involves monitoring changes in NMR-observable parameters as a function of a denaturant concentration or temperature. The chemical shift of the incorporated ¹³C-labeled Phenylalanine is a key parameter.
Table 1: Specifications of Commercially Available Isotopically Labeled Fmoc-Phe-OH
| Product Name | Isotopic Label | Molecular Weight ( g/mol ) | Purity | Supplier Example |
| Fmoc-Phe-OH-¹³C₉,¹⁵N | Uniform ¹³C and ¹⁵N | 397.36 | >98% | Sigma-Aldrich |
| Fmoc-Phe-OH (1-¹³C) | Carbonyl Carbon ¹³C | 388.40 | >95% | Anaspec |
| Fmoc-L-Phe-OH (ring-¹³C₆) | Phenyl Ring ¹³C | 393.38 | >98% | Cambridge Isotope Labs |
Table 2: Example Quantitative NMR Data for a ¹³C-Phe Labeled Protein Denaturation Study
This table illustrates hypothetical but typical changes in the ¹³Cα chemical shift of a labeled Phenylalanine residue within a protein domain as a function of Guanidine Hydrochloride (GdnHCl) concentration. The shift from a higher (folded, often helical) to a lower (unfolded, random coil) ppm value indicates the unfolding transition.
| GdnHCl Concentration (M) | ¹³Cα Chemical Shift (ppm) | Fraction Unfolded (%) | State |
| 0.0 | 58.2 | 0 | Folded |
| 2.0 | 58.1 | 5 | Predominantly Folded |
| 4.0 | 57.5 | 35 | Transition Region |
| 4.5 | 56.8 | 50 | Denaturation Midpoint |
| 5.0 | 56.1 | 65 | Transition Region |
| 7.0 | 55.0 | 95 | Predominantly Unfolded |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Phe-OH-¹³C via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide with a site-specifically incorporated ¹³C-labeled Phenylalanine using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-Phe-OH-¹³C)
-
Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Activation Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Solid-phase synthesis vessel (e.g., fritted syringe)
Methodology:
-
Resin Preparation:
-
Place the desired amount of resin in the synthesis vessel.
-
Swell the resin in DCM for 15-30 minutes, then wash with DMF (3x).
-
-
Initial Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine/DMF) to the resin and agitate for 3 minutes. Drain.
-
Add fresh deprotection solution and agitate for 10-15 minutes. Drain and wash thoroughly with DMF (5x).
-
-
Amino Acid Coupling (for each amino acid in the sequence):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading) and HBTU (3 eq.) in a minimal amount of DMF.
-
Add this activation mixture to the resin, followed by DIEA (6 eq.).
-
Agitate the reaction for 30-60 minutes.
-
To confirm reaction completion, perform a ninhydrin (B49086) test. If positive (blue beads), repeat the coupling step.
-
Drain the vessel and wash the resin with DMF (3x) and IPA (3x).
-
-
Incorporation of Fmoc-Phe-OH-¹³C:
-
When the synthesis reaches the desired position for the labeled residue, use Fmoc-Phe-OH-¹³C in the coupling step (Step 3).
-
-
Repeat Synthesis Cycle:
-
Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence.
-
-
Final Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
-
Cleavage and Purification:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours.
-
Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
Purify the peptide using reverse-phase HPLC. Confirm mass by Mass Spectrometry.
-
Protocol 2: Monitoring Protein Unfolding using ¹³C NMR Spectroscopy
This protocol describes a typical equilibrium denaturation experiment monitored by NMR to study the folding stability of the ¹³C-Phe labeled protein.
Materials:
-
Purified, lyophilized ¹³C-Phe labeled protein
-
NMR Buffer: e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O / 10% D₂O
-
Denaturant Stock: 8 M Guanidine Hydrochloride (GdnHCl) or 10 M Urea in NMR buffer
-
NMR tubes
-
NMR Spectrometer equipped with a ¹³C-observe probe
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized ¹³C-Phe labeled protein in the NMR buffer to a final concentration of 0.5 - 1.0 mM.
-
Transfer the solution to an NMR tube.
-
-
Acquire Native State Spectrum:
-
Place the sample in the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Acquire a reference ¹³C NMR spectrum (e.g., a 1D ¹³C experiment or a 2D ¹H-¹³C HSQC). This spectrum represents the fully folded state.
-
-
Denaturant Titration:
-
Prepare a series of samples by adding small, precise aliquots of the concentrated denaturant stock solution to the protein sample.
-
After each addition, gently mix the sample and allow it to equilibrate for 5-10 minutes.
-
The final denaturant concentrations should span the range from 0 M to a fully denaturing concentration (e.g., 7 M GdnHCl).
-
-
Acquire Spectra at Each Titration Point:
-
Acquire an identical ¹³C NMR spectrum for each sample in the titration series.
-
Process all spectra uniformly.
-
-
Data Analysis:
-
Identify the resonance corresponding to the ¹³C-labeled Phenylalanine (e.g., Cα, Cβ, or ring carbons).
-
Track the chemical shift of this resonance as a function of denaturant concentration.
-
Plot the chemical shift vs. [Denaturant]. The resulting curve represents the unfolding transition.
-
Fit the data to a two-state or multi-state unfolding model to extract thermodynamic parameters such as the midpoint of unfolding (Cm) and the free energy of folding (ΔG°).
-
References
- 1. benchchem.com [benchchem.com]
- 2. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of site-specific conformational distributions in an unfolded protein by solid-state nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of Site-Specific Conformational Distributions in an Unfolded Protein by Solid State Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc Deprotection of ¹³C Labeled Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions that preserve the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[1][2] This "orthogonal" protection strategy is fundamental to the successful synthesis of peptides.[3][4] The incorporation of stable isotopes, such as Carbon-13 (¹³C), into amino acids is a critical technique for a variety of applications, including NMR-based structural biology, metabolic flux analysis, and as internal standards for quantitative mass spectrometry.
This document provides a detailed protocol for the Fmoc deprotection of ¹³C labeled amino acids during SPPS. While ¹³C labeling provides a powerful analytical tool, the fundamental chemical reactivity of the amino acid is not significantly altered. Therefore, the standard and well-established protocols for Fmoc deprotection of unlabeled amino acids are directly applicable to their ¹³C labeled counterparts.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a two-step process initiated by a mild base, typically a secondary amine like piperidine (B6355638).[5]
-
Proton Abstraction: The base removes the acidic proton at the C9 position of the fluorene (B118485) ring.
-
β-Elimination: This is followed by a β-elimination reaction, which liberates the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. The secondary amine used for deprotection also acts as a scavenger for the DBF, forming a stable adduct that can be washed away.
Quantitative Data on Fmoc Deprotection
The efficiency of Fmoc deprotection is crucial for the overall yield and purity of the synthesized peptide. Incomplete deprotection leads to deletion sequences, which can be difficult to separate from the target peptide. The reaction is typically monitored by UV spectroscopy, measuring the absorbance of the dibenzofulvene-piperidine adduct at around 300-301 nm.
The following table summarizes typical conditions and reagents used for Fmoc deprotection. The reaction kinetics are generally rapid, with deprotection often completed within minutes.
| Parameter | Standard Condition | Alternative Condition | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 2% (v/v) DBU in DMF | Piperidine is the most common and effective reagent. DBU is a stronger, non-nucleophilic base that can be used for difficult sequences but may increase the risk of side reactions like aspartimide formation. |
| Solvent | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Polar aprotic solvents are preferred as they facilitate the reaction. |
| Reaction Time | 2 x 5-10 minutes | 2 x 2-5 minutes | A two-step deprotection is commonly employed to ensure complete removal of the Fmoc group. |
| Temperature | Room Temperature | Room Temperature | The reaction is typically performed at ambient temperature. |
Note on ¹³C Labeled Amino Acids: The kinetic isotope effect for carbon is generally small for this type of reaction. Therefore, the deprotection rates and efficiencies for ¹³C labeled amino acids are expected to be virtually identical to their unlabeled (¹²C) counterparts under the same conditions. No significant protocol modifications are required.
Experimental Protocol: Standard Fmoc Deprotection
This protocol describes the manual deprotection of an N-terminal Fmoc-protected amino acid (including ¹³C labeled variants) on a solid support resin.
Materials:
-
Peptide-resin with N-terminal Fmoc-amino acid
-
Deprotection Solution: 20% (v/v) piperidine in peptide synthesis grade DMF
-
Washing Solvent: Peptide synthesis grade DMF
-
Solid-phase peptide synthesis reaction vessel
-
Inert gas (Nitrogen or Argon) for agitation
Procedure:
-
Resin Swelling: If starting with a dry resin, swell the peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.
-
Initial DMF Wash: Drain the swelling solvent and wash the resin with DMF (3 x 10 mL per gram of resin).
-
First Deprotection Step:
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin slurry using an inert gas stream or mechanical shaking for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
-
Second Deprotection Step:
-
Add a fresh portion of the 20% piperidine in DMF solution to the resin.
-
Agitate the resin slurry for an additional 10-15 minutes at room temperature.
-
Drain the deprotection solution.
-
-
Thorough Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional): A qualitative Kaiser test (ninhydrin test) can be performed on a small sample of the resin to confirm the presence of a free primary amine, indicating complete Fmoc deprotection.
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the cyclical workflow of a single Fmoc-SPPS cycle, which includes the deprotection step.
Caption: Cyclical workflow of Fmoc solid-phase peptide synthesis.
The chemical mechanism of Fmoc deprotection by piperidine is depicted in the diagram below.
Caption: Chemical mechanism of Fmoc deprotection by piperidine.
Troubleshooting and Considerations
-
Incomplete Deprotection: If the Kaiser test is negative or weakly positive, repeat the deprotection steps. For sterically hindered amino acids or "difficult" sequences, increasing the deprotection time or using a stronger base like DBU may be necessary.
-
Aspartimide Formation: For sequences containing aspartic acid, prolonged exposure to piperidine can lead to the formation of a cyclic aspartimide, which can result in epimerization and side reactions. Using a milder base or protecting the aspartic acid side chain with a bulkier group can mitigate this issue.
-
Diketopiperazine Formation: For dipeptides on the resin, especially with proline or glycine (B1666218) at the C-terminus, cyclization to form a diketopiperazine can occur after Fmoc deprotection, leading to cleavage from the resin. This can be minimized by immediately proceeding to the next coupling step after deprotection and washing.
Conclusion
The Fmoc deprotection of ¹³C labeled amino acids follows the same well-established protocols as their unlabeled counterparts. The standard conditions, primarily using 20% piperidine in DMF, are highly effective for the removal of the Fmoc group, enabling the successful incorporation of isotopically labeled residues into synthetic peptides for a wide range of research and development applications. Careful adherence to the protocol and awareness of potential side reactions will ensure high-quality synthesis of labeled peptides.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fmoc-Phe-OH-¹³C Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Fmoc-Phe-OH-¹³C coupling reactions in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Is the chemical reactivity of Fmoc-Phe-OH-¹³C different from unlabeled Fmoc-Phe-OH?
The chemical reactivity of ¹³C-labeled phenylalanine is essentially identical to its natural abundance (¹²C) counterpart. The substitution of ¹²C with ¹³C results in a stable isotope-labeled compound that retains the same physicochemical properties and chemical reactivity.[1] Therefore, standard protocols and reaction conditions used for Fmoc-Phe-OH coupling in SPPS are directly applicable to Fmoc-¹³C-Phe-OH.[1] Any significant differences in yield are more likely to stem from other factors in the synthesis process rather than the isotopic label itself.
Q2: What are the primary causes of low coupling yield with Fmoc-Phe-OH-¹³C?
Low coupling efficiency with Fmoc-Phe-OH, including its ¹³C-labeled form, can arise from several factors:
-
Incomplete Activation: The carboxylic acid of Fmoc-Phe-OH may not be fully activated before the coupling reaction, leading to a lower concentration of the reactive species.[2]
-
Steric Hindrance: The bulky nature of the Fmoc protecting group and the phenylalanine side chain can sterically hinder the approach of the activated amino acid to the N-terminus of the peptide chain, especially in sterically hindered sequences.[2]
-
Poor Reagent Purity: The presence of impurities, such as free amino acids or dipeptides in the Fmoc-Phe-OH-¹³C raw material, can lead to failed sequences or the incorporation of incorrect species.[3] Ensuring the purity of the labeled amino acid is crucial.
-
Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues like phenylalanine, can aggregate on the solid support, blocking reactive sites and preventing efficient coupling.[2]
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and reagent stoichiometry can significantly impact coupling efficiency.[2]
Q3: How can I monitor the completeness of the Fmoc-Phe-OH-¹³C coupling reaction?
The most common method for monitoring coupling reactions in Fmoc-SPPS is the Kaiser test (ninhydrin test).[4] This colorimetric test detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted free amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting a complete coupling reaction.
It is recommended to perform a Kaiser test after each coupling step to ensure the reaction has gone to completion before proceeding to the next deprotection step.[4]
Q4: What is "double coupling" and when should I use it for Fmoc-Phe-OH-¹³C?
Double coupling is the process of repeating the coupling step with fresh reagents after an initial coupling reaction.[4] This is a common strategy to drive difficult coupling reactions to completion, especially when a Kaiser test indicates an incomplete reaction. For an expensive reagent like Fmoc-Phe-OH-¹³C, it is advisable to first perform a single coupling and check for completeness with a Kaiser test. If the test is positive, then a second coupling is recommended. For sequences known to be difficult, a planned double coupling may be beneficial.
Troubleshooting Guide
This guide addresses common problems encountered during Fmoc-Phe-OH-¹³C coupling reactions and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield | Incomplete activation of Fmoc-Phe-OH-¹³C. | Ensure proper pre-activation of the amino acid with the coupling reagent before addition to the resin. Use reliable activators like HBTU or HATU.[2][5] |
| Steric hindrance from the peptide sequence. | Consider using a more potent coupling reagent like HATU.[5] Increasing the reaction time or performing a double coupling can also improve yields.[4] | |
| Poor resin swelling. | Pre-swell the resin in an appropriate solvent (e.g., DCM or DMF) for at least 30-60 minutes before the first deprotection step to ensure all reactive sites are accessible.[4] | |
| Suboptimal reagent concentrations. | Use a 3-5 fold excess of Fmoc-Phe-OH-¹³C and coupling reagents relative to the resin loading. For labeled amino acids, a 2-fold excess may be used to conserve material, but may require longer coupling times.[6] | |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation or coupling time. | Repeat the coupling step (double coupling) with fresh reagents.[4] Consider extending the coupling time to 2 hours or even overnight for difficult sequences. |
| Low-quality reagents or solvents. | Use high-purity (≥99%) Fmoc-Phe-OH-¹³C and anhydrous solvents (DMF, DCM) to prevent hydrolysis and side reactions.[4] | |
| Aggregation of the growing peptide chain. | Consider using microwave-assisted synthesis to disrupt aggregation and enhance coupling efficiency.[2] Alternatively, using resins like 2-chlorotrityl chloride resin may help minimize aggregation.[5] | |
| Side Reactions (Unexpected HPLC Peaks) | Racemization during activation. | Avoid prolonged pre-activation times. The use of additives like HOBt or Oxyma can help suppress racemization.[5] Using a base like collidine instead of DIPEA has also been shown to reduce racemization for some amino acids.[5] |
| Premature Fmoc group cleavage. | While less common during coupling, ensure that the reaction conditions are not overly basic, which could lead to premature deprotection. | |
| Formation of deletion sequences. | This is a direct result of incomplete coupling. Ensure complete coupling at each step by monitoring with the Kaiser test and employing strategies like double coupling when necessary. |
Experimental Protocols
Standard Fmoc-SPPS Cycle for Fmoc-Phe-OH-¹³C Coupling
This protocol outlines a standard manual synthesis cycle on a polystyrene-based resin (e.g., Wang or Rink Amide resin).
1. Resin Swelling:
-
Swell the resin in dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes in the reaction vessel.
2. Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[2]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
3. Coupling of Fmoc-Phe-OH-¹³C:
-
Pre-activation: In a separate vial, dissolve Fmoc-Phe-OH-¹³C (2-3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.85 equivalents), and an additive (e.g., HOBt or Oxyma, 3 equivalents) in DMF. Add a base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[4]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For isotopically labeled amino acids, a longer coupling time may be beneficial to ensure high coupling efficiency.[6]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion. If the test is positive (blue beads), a second coupling may be necessary.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (1 time) to remove excess reagents and byproducts.
5. Repeat Cycle:
-
Return to step 2 for the coupling of the next amino acid in the sequence.
Visualizations
Experimental Workflow for Fmoc-SPPS
Caption: General workflow for a single Fmoc-SPPS cycle.
Troubleshooting Logic for Incomplete Coupling
Caption: Decision tree for troubleshooting incomplete coupling reactions.
References
Technical Support Center: Isotopic Label Integrity in Peptide Synthesis
Welcome to the technical support center for ensuring the integrity of 13C labels during peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address potential concerns and provide clear guidance on maintaining the isotopic purity of your labeled peptides.
Frequently Asked Questions (FAQs)
Q1: Is 13C label scrambling a common problem during solid-phase peptide synthesis (SPPS)?
A1: Based on current scientific literature, 13C label scrambling is not a commonly reported side reaction during standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS). The covalent carbon backbone of amino acids is generally stable under the conditions used for coupling, deprotection, and cleavage. While various side reactions can occur in SPPS, such as racemization or aspartimide formation, these typically do not involve the breaking and reforming of carbon-carbon bonds in a way that would lead to isotopic scrambling.[1][2][3][4] The primary concern for isotopic scrambling arises in biological systems where metabolic pathways can redistribute isotopes.[5]
Q2: What are the theoretical risks for 13C label scrambling during chemical peptide synthesis?
A2: While not a common occurrence, certain harsh chemical conditions or specific reaction mechanisms could theoretically pose a risk to label integrity. These are generally not encountered in standard SPPS protocols but are worth being aware of:
-
Extreme pH and Temperature: Very harsh acidic or basic conditions, especially when combined with high temperatures, could potentially lead to side reactions that might compromise the carbon skeleton of an amino acid. However, standard SPPS conditions are designed to be mild enough to avoid such issues.
-
Rearrangement Reactions: Certain complex organic rearrangements can lead to the scrambling of atoms within a molecule. While typical peptide synthesis side reactions don't involve such rearrangements of the carbon backbone, awareness of potential side reactions for specific amino acids is always good practice.
-
On-Resin Degradation: Prolonged exposure to certain reagents on the solid support could potentially lead to unforeseen degradation pathways for sensitive amino acids, although this is unlikely to cause predictable scrambling.
Q3: How can I ensure the isotopic integrity of my 13C-labeled amino acid starting materials?
A3: The quality of your starting materials is crucial. Always source your 13C-labeled amino acids from reputable suppliers who provide a certificate of analysis (CoA). The CoA should specify the isotopic enrichment and the positional purity of the 13C label. It is good practice to verify the isotopic purity of the starting material by NMR or mass spectrometry before use in a critical synthesis.
Q4: Can the choice of coupling reagent affect the stability of the 13C label?
A4: Standard coupling reagents like HBTU, HATU, and DIC are not known to cause 13C label scrambling. These reagents activate the carboxylic acid group to facilitate amide bond formation but do not typically interact with the carbon backbone of the amino acid in a way that would lead to isotopic migration. The primary concerns with coupling reagents are racemization and other side reactions that affect the stereochemistry or side chains, not the isotopic position.
Q5: Does the cleavage and deprotection step with Trifluoroacetic Acid (TFA) pose a risk to 13C label integrity?
A5: Treatment with Trifluoroacetic Acid (TFA) is a standard procedure for cleaving the peptide from the resin and removing side-chain protecting groups. While TFA is a strong acid, it is not known to cause scrambling of 13C labels within the amino acid backbone under standard cleavage conditions. The C-C bonds of the amino acid skeleton are stable to TFA treatment.
Troubleshooting Guide: Ensuring Isotopic Integrity
This guide provides troubleshooting steps for researchers who want to be exceptionally rigorous in ensuring the isotopic integrity of their synthesized peptides.
| Observation/Concern | Potential Cause (Hypothetical) | Recommended Action |
| Uncertainty about label position in the final peptide. | While unlikely, unexpected side reactions or issues with starting material purity could affect the final product. | Primary Action: Perform positional analysis of the 13C label in the final peptide using 1D and 2D NMR spectroscopy. Secondary Action: Use high-resolution mass spectrometry with fragmentation (MS/MS) to confirm the location of the label within the peptide sequence. |
| Synthesis involves non-standard or harsh conditions. | Use of unusual coupling reagents, extreme temperatures, or prolonged reaction times might introduce unforeseen side reactions. | Action: Before committing to the full synthesis, run a small-scale test reaction with the 13C-labeled amino acid under the proposed non-standard conditions. Analyze the product to confirm label integrity. |
| Starting material purity is . | The 13C-labeled amino acid may not have the specified positional purity. | Action: Analyze the 13C-labeled amino acid starting material using 13C NMR to confirm the position of the label before beginning the synthesis. |
Experimental Protocols
Protocol 1: Verification of 13C Label Position using NMR Spectroscopy
Objective: To unambiguously determine the position of a 13C label in a synthesized peptide.
Methodology:
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified, lyophilized 13C-labeled peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to confirm the overall structure and purity of the peptide.
-
Acquire a 1D ¹³C NMR spectrum. The signal from the 13C-labeled carbon will be significantly enhanced.
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates each carbon with its directly attached proton(s). The cross-peak corresponding to the labeled carbon will confirm its position in the spin system.
-
Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This experiment shows correlations between carbons and protons that are two or three bonds away, which can further confirm the position of the label within the amino acid residue.
-
-
Data Analysis:
-
Assign the proton and carbon chemical shifts using the 2D spectra.
-
The position of the intense cross-peak in the HSQC or the correlation pattern in the HMBC will definitively identify the location of the 13C label.
-
Protocol 2: Verification of 13C Label Position using Mass Spectrometry
Objective: To confirm the incorporation and location of a 13C label in a peptide by analyzing its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the purified peptide in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into an electrospray ionization (ESI) high-resolution mass spectrometer.
-
Acquire a full MS scan to determine the mass of the intact peptide and confirm the incorporation of the 13C label (the mass will be shifted accordingly compared to the unlabeled analogue).
-
Perform tandem mass spectrometry (MS/MS) on the parent ion of the labeled peptide. This will fragment the peptide at the amide bonds.
-
-
Data Analysis:
-
Analyze the fragmentation spectrum. The masses of the b- and y-ions will reveal the location of the 13C-labeled amino acid. For example, if the label is on the third amino acid, all b-ions from b₃ onwards and all y-ions from y(n-2) onwards will show the mass shift corresponding to the 13C label. This confirms that the label has not scrambled to other positions in the peptide chain.
-
Visual Guides
References
Fmoc-Phe-OH-13C purity issues and solutions
Welcome to the technical support center for Fmoc-Phe-OH-13C. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot purity issues and find answers to frequently asked questions regarding the use of this isotopically labeled amino acid in their experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and application of this compound.
Question: I am observing a lower than expected yield in my solid-phase peptide synthesis (SPPS). Could the purity of my this compound be the cause?
Answer:
Yes, suboptimal purity of this compound can significantly impact peptide synthesis yields. Several factors could be at play:
-
Incomplete Coupling: Impurities can interfere with the activation and coupling steps, leading to incomplete reactions.
-
Chain Termination: Certain impurities, such as residual acids (e.g., acetic acid), can cap the growing peptide chain, preventing further elongation.[1][2]
-
Degradation of the Reagent: Improper storage or handling can lead to the degradation of this compound, reducing the amount of active reagent available for synthesis.
Solutions:
-
Verify Purity: Assess the purity of your this compound lot using RP-HPLC. Compare the chromatogram to the supplier's certificate of analysis.
-
Optimize Coupling Conditions:
-
Increase the equivalents of this compound and coupling reagents.
-
Extend the coupling reaction time.
-
Consider a double coupling step where the amino acid is coupled twice to the resin.[3]
-
-
Ensure Proper Storage: Store this compound at the recommended temperature (typically 2-8°C or -20°C for long-term storage) in a desiccated environment to prevent degradation.[][5] Allow the container to warm to room temperature before opening to avoid moisture condensation.
Question: My HPLC analysis of the crude peptide shows unexpected peaks close to the main product peak. What could be the source of these impurities related to this compound?
Answer:
Unexpected peaks in the HPLC chromatogram of your crude peptide can often be traced back to impurities in the Fmoc-amino acid starting material. For this compound, these can include:
-
Dipeptide Impurities (Fmoc-Phe-Phe-OH): During the synthesis of Fmoc-Phe-OH, a dipeptide can form, which is then incorporated into your peptide sequence, resulting in an insertion impurity.
-
Free Phenylalanine (H-Phe-OH): Incomplete Fmoc protection or degradation can lead to the presence of the free amino acid. This can cause the deletion of the intended phenylalanine residue in the peptide sequence.
-
β-Alanine Adducts: Side reactions during the synthesis of Fmoc-amino acids can sometimes lead to the formation of β-alanine derivatives, which can be incorporated into the peptide chain.
-
Racemization: Although less common with standard coupling methods, some degree of racemization can occur, leading to the incorporation of D-phenylalanine instead of the L-isomer. This can be assessed by chiral HPLC.
Solutions:
-
High-Purity Reagents: Source your this compound from a reputable supplier that provides a detailed certificate of analysis with specified limits for common impurities.
-
Analytical Method Development: Develop a robust HPLC method that can resolve your target peptide from potential impurities arising from the starting materials.
-
Purification: If impurities are present in the crude product, they can often be removed by preparative RP-HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound and how can they affect my experiment?
A1: The common impurities in this compound are similar to those in its unlabeled counterpart. These can significantly impact peptide synthesis by causing side reactions, insertions, or deletions in the peptide sequence.
| Impurity | Potential Source | Impact on Peptide Synthesis |
| Fmoc-Phe-Phe-OH | Dipeptide formation during Fmoc-Phe-OH synthesis. | Insertion of an extra phenylalanine residue. |
| H-Phe-OH (Free Amino Acid) | Incomplete Fmoc protection or degradation during storage. | Deletion of the intended phenylalanine residue. |
| Fmoc-β-Ala-OH / Fmoc-β-Ala-Phe-OH | Side reactions during the Fmoc protection step. | Insertion of a β-alanine residue. |
| Acetic Acid | Hydrolysis of residual ethyl acetate (B1210297) from purification. | N-terminal acetylation, leading to chain termination. |
| D-enantiomer | Racemization during synthesis or activation. | Incorporation of the incorrect stereoisomer, affecting peptide structure and function. |
Q2: What are the recommended storage and handling conditions for this compound?
A2: To maintain the purity and stability of this compound, it is crucial to follow proper storage and handling procedures.
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C. Short-term: 2-8°C. | Minimizes degradation and side reactions. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Protects from moisture and oxygen, which can cause degradation. |
| Handling | Allow the container to equilibrate to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold powder. |
Q3: How can I assess the purity of my this compound?
A3: The most common and reliable method for assessing the purity of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Experimental Protocols
Protocol 1: Purity Assessment of this compound by RP-HPLC
This protocol outlines a general method for determining the purity of this compound.
Materials:
-
This compound sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Injection Volume: 10 µL
-
Gradient:
-
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 20 | 90 |
| 25 | 90 |
| 26 | 30 |
| 30 | 30 |
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Visualizations
Caption: Workflow for Purity Assessment of this compound by RP-HPLC.
Caption: Troubleshooting Decision Tree for this compound Purity Issues.
References
Technical Support Center: Fmoc-Phe-OH & Fmoc-Phe-OH-¹³C in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Phe-OH and its isotopically labeled counterpart, Fmoc-Phe-OH-¹³C, in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using Fmoc-Phe-OH in SPPS?
A1: The most common side reactions encountered during the use of Fmoc-Phe-OH in Fmoc-based SPPS are:
-
Racemization: The loss of stereochemical integrity at the alpha-carbon of the phenylalanine residue, leading to the incorporation of D-Phe instead of L-Phe. This can be promoted by over-activation or the presence of base during coupling.[1][2]
-
Diketopiperazine (DKP) Formation: This is a significant side reaction, especially at the dipeptide stage. The deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine.[1][3] This is particularly prevalent when proline is the second amino acid.[1]
-
Aggregation: Hydrophobic sequences, including those containing phenylalanine, are prone to aggregation of the growing peptide chains on the resin. This can lead to incomplete coupling and deprotection steps, resulting in deletion sequences.
-
Guanidinylation: The coupling reagents, particularly uronium/aminium salts like HBTU, can react with the unprotected N-terminus of the peptide chain to form a guanidinium (B1211019) group, which terminates the chain.
Q2: Does the use of ¹³C-labeled Fmoc-Phe-OH introduce any unique side reactions?
A2: No, the isotopic labeling of the phenylalanine residue with ¹³C does not alter the chemical reactivity of the molecule in a way that would introduce new or unique side reactions under standard SPPS conditions. The troubleshooting and mitigation strategies for side reactions are identical for both labeled and unlabeled Fmoc-Phe-OH. The primary difference is the increased molecular weight of the residue, which is important for mass spectrometry-based analysis of the final peptide.
Q3: How can I minimize racemization during the coupling of Fmoc-Phe-OH?
A3: Minimizing racemization is critical for synthesizing a homogenous peptide. Key strategies include:
-
Choice of Coupling Reagents and Additives: The use of carbodiimides like DIC should always be paired with a racemization-suppressing additive. Onium salt reagents (HBTU, HATU) are generally considered "low-racemization." The choice of additive within these reagents is also crucial.
-
Pre-activation Time: Minimize the time the amino acid is in its activated state before it is introduced to the resin-bound peptide.
-
Base Selection: Use a hindered and weaker base like N,N-diisopropylethylamine (DIPEA) or sym-collidine, and use the minimum amount necessary.
-
Temperature Control: Perform coupling reactions at room temperature or lower (e.g., 0°C), as higher temperatures can increase the rate of racemization.
Q4: What is the best way to prevent diketopiperazine formation?
A4: Diketopiperazine formation is a major cause of yield loss at the beginning of the synthesis. To prevent this:
-
Use of Sterically Hindered Resins: Employing a 2-chlorotrityl chloride resin can sterically hinder the backside attack on the ester linkage, thus suppressing DKP formation.
-
Dipeptide Coupling: Instead of coupling the second amino acid, couple a pre-synthesized Fmoc-dipeptide. This bypasses the dipeptide-resin stage where DKP formation occurs.
-
N-Trityl Protection: Use an N-trityl protected amino acid in the second position.
Troubleshooting Guide
Issue 1: Low Peptide Yield
Symptoms:
-
Poor recovery of the peptide after cleavage from the resin.
-
Presence of multiple peaks in the HPLC chromatogram of the crude product, with many corresponding to shorter, deletion sequences.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Coupling | 1. Double Coupling: Repeat the coupling step with fresh reagents. 2. Optimize Activation: Ensure sufficient activation of the Fmoc-Phe-OH. For example, use HBTU (2.85 equiv) and DIEA (6 equiv) for 1 minute before coupling. 3. Monitor with Kaiser Test: After coupling, perform a Kaiser test to confirm the absence of free primary amines. |
| Incomplete Deprotection | 1. Increase Deprotection Time: Extend the piperidine (B6355638) treatment time, but be mindful of potential side reactions like aspartimide formation if Asp is present. 2. Use a Stronger Base: For difficult sequences, consider using a stronger base like DBU in the deprotection cocktail. |
| Peptide Aggregation | 1. Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts like LiCl to disrupt hydrogen bonding. 2. Elevated Temperature: Perform the synthesis at a higher temperature. 3. Incorporate Pseudoprolines: Introduce pseudoproline dipeptides to disrupt the formation of secondary structures. |
| Diketopiperazine Formation | 1. Use 2-Chlorotrityl Resin: The bulky nature of this resin minimizes DKP formation. 2. Couple a Dipeptide: Synthesize the first two amino acids as a dipeptide and couple it to the resin. |
Issue 2: Presence of Impurities with Similar Mass to the Target Peptide
Symptoms:
-
HPLC analysis shows a peak eluting close to the main product peak.
-
Mass spectrometry reveals a species with the same mass as the desired peptide, but it may have a different fragmentation pattern.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Racemization | 1. Use Racemization Suppressing Additives: Add HOBt, HOAt, or OxymaPure to your coupling reaction, especially when using carbodiimides. HOAt and OxymaPure are generally more effective than HOBt. 2. Minimize Base Exposure: Use a hindered base like DIPEA and avoid excess. 3. Lower Coupling Temperature: Perform the coupling at a lower temperature (e.g., 0°C). |
Quantitative Data on Racemization Suppression
The choice of additive during coupling significantly impacts the degree of racemization. The following table summarizes the percentage of D-isomer formation for different additives during a model peptide coupling.
| Additive | Coupling Reagent | % D/L Isomer |
| HOBt | DIC | 14.8% |
| HOAt | DIC | 5.9% |
| OxymaPure | DIC | 7.7% |
| Oxyma-B | DIC | 5.1% |
| Data sourced from a study on the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Phe-OH
This protocol is a general guideline for minimizing side reactions during the coupling of Fmoc-Phe-OH.
-
Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a 20% solution of piperidine in DMF for 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-Phe-OH in DMF. Add 3-5 equivalents of a racemization suppressant (e.g., OxymaPure). Add 3-5 equivalents of DIC and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activation mixture to the washed resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to ensure the completion of the coupling reaction.
Protocol 2: Capping of Unreacted Amino Groups
This procedure is used to block unreacted N-terminal amines after a coupling step to prevent the formation of deletion peptides.
-
Preparation of Capping Solution: Prepare a mixture of acetic anhydride, pyridine (B92270) (or DIPEA), and DMF in a 1:1:8 (v/v/v) ratio.
-
Capping Reaction: After the coupling step and subsequent washing, add the capping solution to the resin and agitate for 15-30 minutes at room temperature.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove excess capping reagents.
Visualizations
References
Fmoc-Phe-OH-13C stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and best storage practices for Fmoc-Phe-OH-13C.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under refrigerated and desiccated conditions.[1] It is also crucial to protect the compound from light.[1] Specific temperature recommendations from various suppliers suggest that the powder is stable for extended periods when stored at -20°C or between 2-8°C.[2][3]
Q2: How long can I store this compound powder?
The shelf life of solid this compound is dependent on the storage temperature. When stored at -20°C, the powder can be stable for up to 3 years. If stored at 4°C, a stability of 2 years can be expected.
Q3: What is the recommended way to store this compound in solution?
Once dissolved in a solvent, it is recommended to aliquot the solution and store it frozen to prevent degradation from repeated freeze-thaw cycles. For long-term storage of up to 6 months, -80°C is recommended. For shorter-term storage of up to 1 month, -20°C is a suitable option.
Q4: What solvents are suitable for dissolving this compound?
Fmoc-Phe-OH is known to be highly hydrophobic. It dissolves well in N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). It is also soluble in DMSO at a concentration of approximately 100 mg/mL.
Troubleshooting Guide
Problem: Low yields in peptide synthesis using this compound.
| Potential Cause | Recommended Solution |
| Degraded Reagent | Improper handling, such as exposure to moisture, heat, or light, can compromise the stability of this compound. Ensure the compound has been stored according to the recommended guidelines. |
| Incomplete Coupling | Optimize the activation protocol. For instance, using HBTU and DIEA for activation before coupling can improve efficiency. Ensure the purity of the this compound is high (≥99%). |
| Incomplete Deprotection | Suboptimal deprotection steps can lead to lower yields. Verify the concentration and freshness of your deprotection solution (e.g., piperidine (B6355638) in DMF). |
Problem: Unexpected byproducts in the final peptide.
| Potential Cause | Recommended Solution |
| Impure this compound | Contaminants in the starting material can lead to the formation of byproducts. It is advisable to source high-purity reagents from trusted suppliers. |
| Side Reactions | Depending on the peptide sequence and coupling conditions, side reactions can occur. Review your synthetic strategy and consider alternative coupling reagents or additives. |
Data Summary
Storage Conditions and Stability
| Form | Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | Store desiccated and protected from light. |
| 4°C | 2 years | ||
| 2-8°C | - | Recommended by several suppliers. | |
| In Solvent | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month |
Solubility
| Solvent | Concentration |
| DMSO | ~100 mg/mL (~258.11 mM) |
| DMF | Good solubility |
| NMP | Good solubility |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol provides a general framework for evaluating the stability of this compound under specific laboratory conditions.
-
Sample Preparation:
-
Prepare several accurately weighed samples of this compound in individual vials.
-
Prepare solutions of this compound in the desired solvent (e.g., DMF or DMSO) at a known concentration.
-
-
Storage Conditions:
-
Store the solid samples and solutions under different conditions to be tested (e.g., varying temperatures, light exposure).
-
Include a control sample stored under ideal conditions (-20°C, desiccated, dark).
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 1 week, 1 month, 3 months, 6 months).
-
-
Analysis:
-
At each time point, analyze a sample from each storage condition alongside the control.
-
Use analytical techniques such as HPLC to assess the purity of the sample and identify any degradation products.
-
Mass spectrometry can be used to confirm the identity of the parent compound and any impurities.
-
-
Data Evaluation:
-
Compare the purity of the test samples to the control.
-
Quantify the percentage of degradation over time for each condition.
-
Visualizations
Caption: A typical workflow for solid-phase peptide synthesis (SPPS) using this compound.
Caption: A logical troubleshooting guide for common issues encountered with this compound.
References
Validation & Comparative
A Researcher's Guide to the Isotopic Purity of Fmoc-Phe-OH-13C and its Alternatives
For researchers engaged in proteomics, drug development, and metabolic studies, the isotopic purity of labeled amino acids is a critical parameter that directly impacts the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of Fmoc-L-Phenylalanine-13C (Fmoc-Phe-OH-13C) with its commercially available alternatives, supported by detailed experimental protocols for isotopic purity assessment and a workflow for a common application.
Comparison of Commercially Available Isotopically Labeled Fmoc-L-Phenylalanine
The selection of an appropriate isotopically labeled amino acid is a crucial first step in many experimental designs. The following table summarizes the isotopic and chemical purity of various commercially available Fmoc-L-Phenylalanine derivatives, providing a basis for comparison.
| Product Name | Labeling | Isotopic Purity | Chemical Purity | Supplier (Example) |
| Fmoc-L-Phenylalanine-¹³C₉, ¹⁵N | Uniform ¹³C and ¹⁵N | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N[1][2] | ≥98%[1][2] | Sigma-Aldrich, Cambridge Isotope Laboratories |
| Fmoc-L-Phenylalanine-(ring-¹³C₆) | ¹³C on the phenyl ring | ≥99 atom % ¹³C[3] | ≥98% | Cambridge Isotope Laboratories |
| Fmoc-L-Phenylalanine-1-¹³C | ¹³C at the carboxyl carbon | ≥99 atom % ¹³C | ≥98% | Cambridge Isotope Laboratories |
| Fmoc-L-Phenylalanine-2-¹³C | ¹³C at the alpha-carbon | ≥99 atom % ¹³C | Not specified | Sigma-Aldrich |
| Fmoc-L-Phenylalanine-¹⁵N | ¹⁵N at the amine group | ≥98 atom % ¹⁵N | ≥95% | Cambridge Isotope Laboratories |
| Unlabeled Fmoc-L-Phenylalanine | Natural abundance | Not applicable | ≥99.5% | Chem-Impex |
Experimental Protocols for Isotopic Purity Analysis
Verifying the isotopic purity of the labeled amino acid before its use is a critical quality control step. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isotopic Purity Assessment by Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for determining the isotopic distribution of a labeled compound.
1. Sample Preparation:
-
Prepare a stock solution of the Fmoc-Phe-OH-¹³C sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Serially dilute the stock solution to a working concentration suitable for your instrument (e.g., 1-10 µg/mL).
2. LC-MS/MS System and Conditions:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the analyte, for example, starting at 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan MS to observe the isotopic cluster of the molecular ion.
-
Mass Range: A range that includes the expected m/z of the unlabeled and all labeled isotopic variants of Fmoc-Phe-OH. For Fmoc-Phe-OH-¹³C₉,¹⁵N, the unlabeled mass is ~388.4 g/mol , and the fully labeled is ~398.4 g/mol .
-
Resolution: High resolution is recommended to resolve the isotopic peaks clearly.
-
3. Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to Fmoc-Phe-OH.
-
Identify the peaks for the monoisotopic mass (M₀) and the heavier isotopologues (M+1, M+2, etc.).
-
Calculate the isotopic purity by determining the relative abundance of the desired labeled isotopologue compared to all other isotopologues in the cluster. The isotopic enrichment is calculated by comparing the intensity of the fully labeled peak to the sum of intensities of all isotopic peaks.
Isotopic Purity Assessment by NMR Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to determine the position and extent of isotopic labeling.
1. Sample Preparation:
-
Dissolve 5-10 mg of the Fmoc-Phe-OH-¹³C sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
2. NMR Spectrometer and Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A quantitative ¹³C NMR spectrum.
-
Parameters:
-
Use a pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure full relaxation of all carbon nuclei for accurate integration.
-
Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
3. Data Analysis:
-
Process the acquired ¹³C NMR spectrum.
-
Identify the signals corresponding to the ¹³C-labeled positions in the phenylalanine moiety.
-
To calculate the isotopic enrichment at a specific position, compare the integral of the signal from the enriched carbon to the integral of a signal from a carbon atom with natural abundance ¹³C (e.g., a carbon in the Fmoc group). The calculation must account for the natural 1.1% abundance of ¹³C. For uniformly labeled compounds, the relative integrals of the labeled carbons can be compared to each other and to any residual unlabeled signals.
Mandatory Visualization: Experimental Workflow and Signaling Pathway
A common application for isotopically labeled amino acids is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics. The following diagram illustrates the general workflow of a SILAC experiment.
Caption: A generalized workflow for a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment.
In a typical SILAC experiment, two populations of cells are cultured in media containing either the natural ("light") or the isotopically labeled ("heavy") form of an essential amino acid like phenylalanine. After several cell divisions to ensure complete incorporation, the two cell populations are subjected to different experimental conditions. The cells are then combined, and the proteins are extracted, digested, and analyzed by LC-MS/MS. The mass difference between the light and heavy peptides allows for the relative quantification of proteins between the two conditions.
References
- 1. Fmoc-Phe-OH-13C9,15N 98 atom % 13C, 98 atom % 15N, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. L-Phenylalanine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. L-Phenylalanine-ð-Fmoc (ring-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-3684-0.1 [isotope.com]
A Researcher's Guide to Quantitative Proteomics: Fmoc-Phe-OH-13C as an Internal Standard
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of experimental data. This guide provides an objective comparison of using stable isotope-labeled synthetic peptides, specifically those derived from Fmoc-Phe-OH-13C, against other widely used internal standards: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and QconCATs (concatamers of standard peptides).
The use of an internal standard is fundamental in mass spectrometry-based quantitative proteomics to correct for variability throughout the experimental workflow, from sample preparation to LC-MS/MS analysis. An ideal internal standard co-elutes and co-ionizes with its unlabeled counterpart, differing only in mass, thereby enabling precise and accurate quantification.
Performance Comparison of Internal Standards
The selection of an internal standard strategy is often a trade-off between accuracy, precision, cost, and experimental flexibility. Below is a summary of the quantitative performance of synthetic peptides (AQUA), QconCATs, and full-length stable isotope-labeled proteins, which provides a benchmark for what can be expected from standards like those produced using this compound.
| Internal Standard Platform | Target Protein | Accuracy (% Recovery) | Precision (% RSD) |
| Synthetic Peptides (AQUA) | Interferon gamma (IFNG) | 85 - 115 | < 15 |
| Interleukin-1 beta (IL1B) | 90 - 110 | < 15 | |
| Tumor necrosis factor (TNF) | 88 - 112 | < 15 | |
| QconCATs | Interferon gamma (IFNG) | Peptide-dependent | < 20 |
| Interleukin-1 beta (IL1B) | Peptide-dependent | < 20 | |
| Tumor necrosis factor (TNF) | Peptide-dependent | < 20 | |
| Recombinant Proteins (PSAQ) | Interferon gamma (IFNG) | 95 - 105 | < 10 |
| Interleukin-1 beta (IL1B) | 98 - 102 | < 10 | |
| Tumor necrosis factor (TNF) | 97 - 103 | < 10 |
This data is a summary of findings from a comparative study and is intended to provide a general performance overview. Actual performance may vary depending on the specific peptide sequence, protein, and experimental conditions.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible quantitative proteomics experiments. Below are streamlined protocols for the generation and use of synthetic peptide standards from this compound, as well as for the alternative SILAC and QconCAT workflows.
Protocol 1: Generation and Use of a 13C-Labeled Phenylalanine Peptide Standard (AQUA)
This protocol outlines the synthesis of a single, stable isotope-labeled peptide to be used as an internal standard for the absolute quantification of a target protein.
1. Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS):
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amide peptides) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine (B6355638) solution in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid and couple it to the deprotected resin.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. For the desired phenylalanine position, use this compound.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification and Quantification: Purify the synthesized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The concentration of the purified peptide is then accurately determined, often by amino acid analysis.
2. Sample Preparation and LC-MS/MS Analysis:
-
Protein Extraction: Extract proteins from the biological sample of interest.
-
Spiking of Internal Standard: Add a known amount of the purified 13C-labeled phenylalanine peptide standard to the protein extract.
-
Proteolytic Digestion: Digest the protein mixture (containing the spiked-in standard) into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer is set to monitor the specific mass-to-charge (m/z) transitions for both the native (light) and the isotope-labeled (heavy) versions of the target peptide.
-
Data Analysis: Quantify the endogenous peptide by calculating the ratio of the peak areas of the light and heavy peptides.
Protocol 2: Quantitative Proteomics using SILAC
This method involves the metabolic incorporation of stable isotope-labeled amino acids into proteins in living cells.
1. Cell Culture and Labeling:
-
Culture two populations of cells. One population is grown in a "light" medium containing normal amino acids (e.g., L-arginine and L-lysine).
-
The second population is grown in a "heavy" medium where the normal amino acids are replaced with their stable isotope-labeled counterparts (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine).
-
Ensure complete incorporation of the labeled amino acids by growing the cells for at least five to six cell divisions in the respective media.
2. Sample Preparation and Analysis:
-
Lyse the cells from both the "light" and "heavy" populations.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Digest the combined protein mixture with trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Quantify the relative abundance of proteins by comparing the signal intensities of the light and heavy peptide pairs.
Protocol 3: Absolute Quantification using QconCATs
This technique utilizes a concatenated series of stable isotope-labeled peptides from multiple target proteins, expressed as a single artificial protein.
1. QconCAT Design and Expression:
-
Design a synthetic gene that encodes a series of tryptic peptides from the proteins of interest.
-
Clone the synthetic gene into an expression vector.
-
Express the QconCAT protein in a suitable expression system (e.g., E. coli) using a medium containing stable isotope-labeled amino acids (e.g., 13C6-L-arginine and 13C6-L-lysine).
-
Purify the expressed, heavy-labeled QconCAT protein.
2. Sample Preparation and Analysis:
-
Add a known amount of the purified QconCAT protein to the biological sample.
-
Co-digest the sample and the QconCAT protein with trypsin. This releases both the endogenous peptides and their heavy-labeled counterparts from the QconCAT in a 1:1 stoichiometric ratio.
-
Analyze the peptide mixture by LC-MS/MS.
-
Quantify the absolute amount of each target protein by comparing the signal of the endogenous peptide to its corresponding heavy-labeled peptide from the QconCAT.
Visualizing Proteomics Workflows
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Workflow for quantitative proteomics using a synthetic stable isotope-labeled peptide.
Caption: Experimental workflow for SILAC-based quantitative proteomics.
Caption: Workflow for absolute protein quantification using the QconCAT strategy.
Conclusion
The choice of an internal standard in quantitative proteomics is a critical decision that influences the outcome and reliability of the research. Synthetic peptides, generated using precursors like this compound, offer a high degree of flexibility and are applicable to any sample type, providing absolute quantification through the AQUA strategy. While SILAC is a powerful method for relative quantification in cell culture models, and QconCATs offer a multiplexed approach to absolute quantification, the optimal choice will ultimately depend on the specific research question, sample type, and available resources. By understanding the performance characteristics and experimental workflows of each method, researchers can make an informed decision to ensure the generation of high-quality, reproducible quantitative proteomics data.
References
A Researcher's Guide to 13C Labeled Phenylalanine Isotopes: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise selection of isotopically labeled compounds is critical for the accuracy and depth of experimental findings. This guide offers a comparative analysis of different 13C labeled phenylalanine isotopes, providing insights into their performance across key applications, supported by experimental data and detailed protocols.
Phenylalanine, an essential aromatic amino acid, plays a pivotal role in protein synthesis and serves as a precursor to several key signaling molecules, including tyrosine and catecholamines. The use of 13C labeled phenylalanine isotopes has become indispensable in a variety of research fields, from elucidating complex metabolic pathways to defining the three-dimensional structures of proteins. This guide will delve into the nuances of different 13C labeling patterns of phenylalanine, their applications, and the experimental considerations for their use.
Comparative Analysis of 13C Phenylalanine Isotopes
The choice of a specific 13C labeled phenylalanine isotope is dictated by the experimental goals, the analytical technique employed, and budgetary considerations. The most common commercially available forms include L-[1-¹³C]phenylalanine, L-[ring-¹³C₆]phenylalanine, and L-[¹³C₉]phenylalanine (uniformly labeled). Each offers distinct advantages and disadvantages depending on the application.
| Feature | L-[1-¹³C]phenylalanine | L-[ring-¹³C₆]phenylalanine | L-[¹³C₉]phenylalanine (Uniformly Labeled) | Site-Specific Labeled Phenylalanine |
| Labeling Pattern | ¹³C at the carboxyl carbon | Six ¹³C atoms in the aromatic ring | All nine carbon atoms are ¹³C | ¹³C at specific positions (e.g., Cα, Cε) |
| Primary Applications | Metabolic Flux Analysis (MFA)[1][2], Mass Spectrometry | Metabolic Flux Analysis (MFA)[3], Proteomics, Mass Spectrometry Imaging[4] | Biomolecular NMR[5], Quantitative Proteomics (SILAC) | Biomolecular NMR |
| Isotopic Purity (Typical) | ≥99 atom % ¹³C | ≥99 atom % ¹³C | 97-99 atom % ¹³C | ~95% for Cα, ~70% for Cε (bacterial production) |
| Chemical Purity (Typical) | ≥98% | ≥98% | ≥98% | High purity achievable |
| Incorporation Efficiency | High in most expression systems | High in most expression systems | High in most expression systems | >95% in E. coli with optimized media |
Performance in Key Applications
Metabolic Flux Analysis (MFA)
13C-MFA is a powerful technique used to quantify the rates of metabolic reactions within a biological system. The choice of tracer is critical for the precision of the resulting flux map.
-
L-[1-¹³C]phenylalanine: This isotopologue is frequently used to probe pathways directly involving the carboxyl group of phenylalanine. Its primary advantage is the specific location of the label, which can provide clear information about decarboxylation reactions. However, the single label provides limited information about the fate of the rest of the molecule. In a comparative study, L-[1-¹³C]phenylalanine was shown to be a reliable tracer for determining phenylalanine conversion to tyrosine.
-
L-[ring-¹³C₆]phenylalanine: With all six carbons of the aromatic ring labeled, this isotope is highly informative for tracking the fate of the phenylalanine ring through various metabolic transformations. It is particularly useful for studying pathways like the synthesis of tyrosine and other aromatic compounds. Mass spectrometry imaging studies have successfully used L-[ring-¹³C₆]phenylalanine to visualize its uptake and conversion to tyrosine in tumor tissues.
-
Considerations for MFA: While direct comparative studies on the precision of flux determination between different ¹³C-phenylalanine isotopes are limited, the general principle in MFA is that tracers with more labeled atoms, like L-[ring-¹³C₆]phenylalanine, often provide more constraints on the metabolic model, potentially leading to more precise flux estimations for pathways involving the aromatic ring.
Biomolecular NMR Spectroscopy
Isotopic labeling is essential for modern biomolecular NMR studies, especially for proteins larger than 10 kDa, as it helps to overcome signal overlap.
-
L-[¹³C₉]phenylalanine (Uniform Labeling): Uniform labeling is the standard approach for de novo protein structure determination by NMR. It allows for the use of a wide range of triple-resonance experiments to trace the protein backbone and side chains. However, for larger proteins, uniform ¹³C labeling can lead to broad linewidths due to ¹³C-¹³C scalar couplings, which can reduce spectral resolution and sensitivity.
-
Site-Specific Labeled Phenylalanine: To overcome the challenges of uniform labeling, site-specific labeling has emerged as a powerful strategy. By incorporating ¹³C at specific positions, such as the Cα and Cε of phenylalanine, ¹³C-¹³C couplings are eliminated, leading to simplified spectra and narrower linewidths. This approach significantly improves spectral resolution, making it possible to study larger and more complex proteins. For instance, labeling only the side chain epsilon position of phenylalanine reduces the number of ¹H-¹³C resonances per residue to one, facilitating unambiguous resonance assignment.
Experimental Protocols
Protocol 1: Steady-State Metabolic Flux Analysis using L-[1-¹³C]phenylalanine in Cell Culture
This protocol outlines a general workflow for a steady-state ¹³C-MFA experiment in cultured mammalian cells.
-
Cell Culture and Labeling:
-
Culture cells in a standard medium to the desired cell density.
-
To initiate the labeling experiment, replace the standard medium with a medium containing a known concentration of L-[1-¹³C]phenylalanine. The concentration should be the same as the unlabeled phenylalanine in the standard medium.
-
Incubate the cells in the labeled medium for a duration sufficient to reach isotopic steady state. This is a critical parameter that needs to be determined empirically for the specific cell line and experimental conditions, but typically requires at least 24 hours.
-
-
Quenching and Metabolite Extraction:
-
Rapidly remove the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold solvent, typically 80% methanol, and scraping the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the intracellular metabolites to a new tube.
-
Evaporate the solvent to dryness using a speed vacuum or nitrogen stream.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples to determine the mass isotopologue distribution of phenylalanine and its downstream metabolites.
-
-
Flux Calculation:
-
Use the measured mass isotopologue distributions and a defined metabolic network model to calculate the metabolic flux rates using software such as INCA or Metran.
-
Protocol 2: Protein Expression and Purification for NMR with Site-Specific ¹³C-Phenylalanine
This protocol describes the expression and purification of a protein with site-specifically ¹³C-labeled phenylalanine in E. coli.
-
Transformation:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.
-
-
Starter Culture:
-
Inoculate 5-10 mL of LB medium with a single colony of the transformed E. coli.
-
Grow overnight at 37°C with shaking.
-
-
Minimal Medium Culture and Labeling:
-
The next day, inoculate 1 L of M9 minimal medium.
-
To achieve site-specific labeling of phenylalanine, supplement the medium with the desired site-specifically labeled ¹³C-phenylalanine. To prevent isotopic scrambling, it is often necessary to add a mixture of other unlabeled amino acids.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Protein Expression:
-
Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue to grow the culture for another 12-16 hours.
-
-
Harvesting and Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
-
Purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
-
NMR Spectroscopy:
-
Prepare the purified, labeled protein in a suitable NMR buffer.
-
Acquire NMR data using appropriate experiments, such as a ¹³C-HSQC to observe the labeled sites. The simplified spectral pattern resulting from site-specific labeling will facilitate resonance assignment and structural analysis.
-
Visualizing Phenylalanine Metabolism and Experimental Workflows
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the central metabolic pathway of phenylalanine and a typical experimental workflow for ¹³C-MFA.
Caption: Key metabolic pathways of phenylalanine.
Caption: Experimental workflow for ¹³C Metabolic Flux Analysis.
References
- 1. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 2. Plasma and urine enrichments following infusion of L-[1-13C]phenylalanine and L-[ring-2H5]phenylalanine in humans: evidence for an isotope effect in renal tubular reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Phenylalanine-13C6 | 180268-82-0 | Benchchem [benchchem.com]
- 4. Tailoring 13C labeling for triple-resonance solid-state NMR experiments on aligned samples of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of NMR Data from Fmoc-Phe-OH-¹³C Labeled Peptides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) data from Fmoc-Phe-OH and its ¹³C labeled analogues. This document outlines experimental data, detailed methodologies, and visual workflows to support the cross-validation of these crucial compounds in peptide synthesis and analysis.
The use of isotopically labeled amino acids is a cornerstone of modern proteomics and drug discovery. Nα-Fmoc-L-phenylalanine (Fmoc-Phe-OH), a fundamental building block in solid-phase peptide synthesis, is often utilized with ¹³C enrichment to facilitate detailed structural and functional studies by NMR spectroscopy. Cross-validation of NMR data from unlabeled and variously ¹³C-labeled Fmoc-Phe-OH is essential for ensuring data integrity and accuracy in these applications. This guide compares the expected NMR data from unlabeled, C1-labeled, and uniformly ¹³C-labeled Fmoc-Phe-OH, and discusses alternative analytical techniques.
Quantitative Data Comparison
The primary advantage of using ¹³C labeled Fmoc-Phe-OH is the ability to selectively observe and assign carbon signals in NMR spectra, which can be challenging with the natural abundance of ¹³C (1.1%). The following tables summarize the expected ¹³C NMR chemical shifts for unlabeled Fmoc-Phe-OH and the anticipated changes upon isotopic labeling.
Table 1: ¹³C NMR Chemical Shift Data for Fmoc-Phe-OH and its ¹³C-Labeled Analogues.
| Carbon Atom | Unlabeled Fmoc-Phe-OH Chemical Shift (ppm)[1] | Expected Fmoc-Phe-OH (1-¹³C) Chemical Shift (ppm) | Expected Fmoc-Phe-OH (UL-¹³C₉) Chemical Shift (ppm) |
| C=O (Fmoc) | 156.3 | 156.3 | ~156.3 |
| CH (Fmoc) | 47.2 | 47.2 | ~47.2 |
| CH₂ (Fmoc) | 67.1 | 67.1 | ~67.1 |
| Aromatic (Fmoc) | 120.0, 125.2, 127.1, 127.7, 141.3, 143.9 | 120.0, 125.2, 127.1, 127.7, 141.3, 143.9 | ~120-144 |
| Cα | 55.0 | 55.0 | ~55.0 |
| Cβ | 37.9 | 37.9 | ~37.9 |
| Aromatic (Phe) | 126.9, 128.6, 129.4, 137.5 | 126.9, 128.6, 129.4, 137.5 | ~127-138 |
| C=O (Carboxyl) | 174.5 | ~174.5 (Signal enhanced) | ~174.5 (Signal enhanced) |
Note: The exact chemical shifts for the labeled compounds can vary slightly due to solvent effects and experimental conditions. The primary difference will be the significantly enhanced signal intensity and the presence of ¹³C-¹³C coupling in the uniformly labeled sample.
Experimental Protocols
Accurate and reproducible NMR data acquisition is critical for meaningful cross-validation. Below are detailed methodologies for key experiments.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the Fmoc-Phe-OH sample (unlabeled or ¹³C-labeled) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect chemical shifts, so consistency is key for comparison.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
1D ¹³C NMR Spectroscopy
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration and isotopic enrichment. For natural abundance samples, more scans will be required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of the carbon nuclei.
-
-
Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Perform baseline correction.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Spectroscopy
The HSQC experiment is invaluable for correlating directly attached proton and carbon atoms, providing unambiguous assignments.
-
Instrument Setup: As for 1D ¹³C NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard HSQC pulse sequence with gradients for coherence selection (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Spectral Width: In the ¹H dimension (F2), a spectral width of ~10-12 ppm is typical. In the ¹³C dimension (F1), a spectral width of ~160-180 ppm is common.
-
Number of Increments: 128 to 256 increments in the t₁ dimension (¹³C).
-
Number of Scans: 8 to 32 scans per increment.
-
¹J(C,H) Coupling Constant: Set to an average one-bond C-H coupling constant, typically around 145 Hz for sp³ carbons and 160 Hz for sp² carbons.
-
-
Processing:
-
Apply Fourier transformation in both dimensions.
-
Phase correct the spectrum in both dimensions.
-
Reference the spectrum using the internal standard.
-
Perform baseline correction.
-
Visualization of Workflows and Relationships
To clarify the experimental and logical processes, the following diagrams are provided in the DOT language.
References
A Researcher's Guide to 13C Isotope Labeling: Assessing the Impact on Peptide Structure and Function
For researchers in proteomics, structural biology, and drug development, stable isotope labeling is an indispensable tool. Specifically, the incorporation of Carbon-13 (13C) into peptides enables a host of advanced analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). A critical question for the integrity of any experiment is whether the label itself alters the molecule's intrinsic properties. This guide provides an objective comparison of 13C-labeled and unlabeled peptides, supported by experimental data, to assess the impact of this isotopic substitution on peptide structure and function.
Core Principle: The Isotope Effect
The substitution of an atom with one of its isotopes, such as replacing 12C with 13C, is generally considered a conservative modification. The chemical properties of 13C are essentially identical to those of 12C.[1][2] The primary difference is a slight increase in mass. This mass difference is the basis for detection in mass spectrometry and can subtly influence vibrational frequencies, but it is not expected to alter the peptide's three-dimensional structure, binding affinities, or overall biological function under normal physiological conditions.
Impact on Peptide Structure: A Comparative Analysis
Structural perturbation is a primary concern when introducing any modification to a peptide. However, extensive spectroscopic evidence confirms that 13C labeling induces minimal to negligible changes in peptide conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone of structural biology, and 13C labeling is often a prerequisite for studying larger peptides and proteins.[3][4][5] The introduction of 13C provides a sensitive nucleus for detecting conformational changes and mapping molecular interactions. Studies comparing labeled and unlabeled peptides show that the chemical shifts, which are highly sensitive to the local electronic environment and thus to the peptide's conformation, are not significantly perturbed. Observed small shifts are predictable and directly attributable to the isotope effect rather than a change in the peptide's secondary or tertiary structure.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is highly sensitive to a peptide's secondary structure. The amide I band (primarily C=O stretching) is a key diagnostic region. Incorporating a 13C atom into the peptide backbone carbonyl group (13C=O) results in a predictable downward shift of the amide I vibrational frequency by approximately 35-40 cm⁻¹. Crucially, while the peak position shifts, the overall spectral shape and the frequencies of other conformational markers remain unchanged, indicating that the secondary structure (e.g., α-helix or β-sheet) is preserved. This phenomenon is used advantageously to probe specific sites within a peptide without altering its global fold.
Mass Spectrometry (MS)
Mass spectrometry is the most direct method for confirming the successful incorporation of 13C labels. The observed mass of the peptide increases by approximately 1.00335 Da for each 13C atom incorporated. This mass shift is the intended and sole effect observed in MS, providing no evidence of structural rearrangement. High-resolution mass spectrometry can precisely quantify the distribution of 13C isotopes within a peptide population.
Data Summary: Structural Impact of 13C Labeling
| Parameter | Analytical Method | Expected Impact of 13C Labeling | Observed Experimental Outcome | Conclusion on Structural Perturbation |
| Conformation | NMR Spectroscopy | Minimal change in chemical shifts. | Minor, predictable shifts consistent with the isotope effect. | Negligible |
| Secondary Structure | Vibrational Spectroscopy (FTIR) | Predictable frequency shift of the labeled carbonyl group. | Downward shift of the amide I band; overall spectral profile is maintained. | Negligible |
| Molecular Mass | Mass Spectrometry | Increase in mass corresponding to the number of 13C atoms. | Precise and predictable mass shift is confirmed. | Not Applicable (intended effect) |
Impact on Peptide Function: Preserving Biological Activity
Since peptide function is intrinsically linked to structure, the lack of significant structural perturbation implies that biological activity should also be preserved. Experimental data from functional assays confirm this hypothesis.
Peptide-Protein Interactions
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful quantitative proteomics technique that relies on the principle that 13C-labeled peptides are functionally indistinguishable from their unlabeled counterparts. In SILAC experiments, one cell population is grown in media containing "heavy" 13C-labeled amino acids, while another is grown in "light" media. The core assumption, validated by thousands of studies, is that the labeled proteins and peptides behave identically during complex purification and interaction assays, with the mass difference being the only distinguishing feature for quantification.
Enzymatic Activity and Metabolism
13C Metabolic Flux Analysis (MFA) is another technique that leverages 13C labeling to trace the flow of metabolites through biochemical pathways. This method fundamentally relies on the premise that enzymes do not discriminate between 12C and 13C-containing substrates. The labeled peptides generated from cellular proteins provide a readout of metabolic activity, an approach that would be invalid if the isotopic label altered enzymatic processing.
Data Summary: Functional Impact of 13C Labeling
| Assay Type | Key Principle | Expected Impact of 13C Labeling | Observed Experimental Outcome | Conclusion on Functional Perturbation |
| Protein Interaction Assays | SILAC | Labeled peptides should have identical binding and purification behavior. | Labeled and unlabeled peptides are treated as functionally identical for quantification. | None |
| Metabolic & Enzymatic Assays | Metabolic Flux Analysis (MFA) | Enzymes should process labeled and unlabeled substrates identically. | Labeled peptides serve as accurate reporters of metabolic pathways. | None |
Experimental Methodologies
Detailed protocols are essential for reproducible research. Below are methodologies for the synthesis and analysis of 13C-labeled peptides.
Synthesis of 13C-Labeled Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the standard Fmoc-based solid-phase synthesis for incorporating a 13C-labeled amino acid.
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin) in a reaction vessel. Swell the resin in a solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating it with a 20% piperidine (B6355638) in DMF solution. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the desired Fmoc-13C-amino acid and a coupling reagent (e.g., HBTU) in DMF.
-
Add an activator base (e.g., DIPEA) to the mixture and vortex for 1-2 minutes to activate the amino acid.
-
Add the activated 13C-labeled amino acid solution to the deprotected resin.
-
Agitate the reaction for 1-2 hours at room temperature.
-
-
Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) to remove unreacted reagents.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid (labeled or unlabeled) in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the final product's identity and the successful incorporation of the 13C label by mass spectrometry.
Verification of 13C Incorporation via Mass Spectrometry
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Separate the peptide from any minor impurities using a C18 column with a water/acetonitrile gradient.
-
Acquire a full MS scan to determine the mass-to-charge (m/z) ratio of the intact peptide.
-
The mass of the 13C-labeled peptide should be higher than its unlabeled counterpart by n × 1.00335 Da, where n is the number of incorporated 13C atoms.
-
-
Data Analysis: Compare the experimental mass with the theoretical mass to confirm successful synthesis and labeling.
Visualizations: Workflows and Pathways
Diagrams help clarify complex processes and relationships. The following are generated using Graphviz (DOT language) according to the specified requirements.
Caption: Workflow for assessing the impact of 13C labeling.
Caption: Key steps in Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Generic signaling pathway studied with a 13C-labeled peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]
- 3. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 13 C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01320K [pubs.rsc.org]
- 5. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Application of Fmoc-Phe-OH-¹³C in Modern Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary biomedical and pharmaceutical research, the use of stable isotope-labeled compounds is fundamental for elucidating complex biological processes and accelerating the development of novel therapeutics. Among these, Fmoc-L-Phenylalanine-¹³C (Fmoc-Phe-OH-¹³C) has emerged as a versatile tool with significant applications in peptide synthesis, structural biology, quantitative proteomics, and the formulation of advanced drug delivery systems.
This guide provides an objective comparison of the performance of Fmoc-Phe-OH-¹³C against other stable isotope-labeled amino acid alternatives. The information presented is supported by experimental data and detailed methodologies for key applications, enabling researchers to make informed decisions for their specific experimental needs.
Solid-Phase Peptide Synthesis (SPPS)
Stable isotope-labeled amino acids are critical for the synthesis of isotopically labeled peptides, which serve as internal standards in quantitative mass spectrometry or as probes in biophysical studies. The efficiency of incorporating these labeled amino acids is paramount for the successful synthesis of high-quality peptides.
Comparison of Fmoc-Amino Acid-¹³C Performance in SPPS
While direct, quantitative head-to-head comparisons of coupling efficiencies for a wide range of ¹³C-labeled Fmoc-amino acids are not extensively documented in single studies, the general principles of Fmoc-SPPS apply. The efficiency of coupling is influenced by factors such as the bulkiness of the amino acid side chain and the reaction conditions. Phenylalanine, with its benzyl (B1604629) side chain, is a moderately bulky amino acid.
| Parameter | Fmoc-Phe-OH-¹³C | Fmoc-Ala-OH-¹³C | Fmoc-Leu-OH-¹³C | General Considerations |
| Coupling Efficiency | Generally high, but can be slightly lower than smaller amino acids under fast coupling conditions. | Very high due to the small methyl side chain. | High, with the isobutyl side chain presenting moderate steric hindrance. | Coupling efficiency for all Fmoc-amino acids is typically >99% with modern coupling reagents and optimized protocols. |
| Potential for Side Reactions | Low. The phenyl ring is stable under standard SPPS conditions. | Very low. | Very low. | The primary concern is racemization, which is minimized by using appropriate coupling reagents and conditions. |
| Purity of Final Peptide | High, dependent on the overall sequence and synthesis conditions. | High. | High. | The purity of the labeled Fmoc-amino acid starting material is crucial for achieving high-purity peptides. |
Note: The data in this table is based on general knowledge of Fmoc-SPPS and not on direct comparative studies of the ¹³C-labeled analogues. The performance is expected to be very similar to their unlabeled counterparts.
Experimental Protocol: Manual Fmoc Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, incorporating a ¹³C-labeled amino acid.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Phe-OH-¹³C)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.
-
Agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Workflow for Fmoc-SPPS:
Fmoc Solid-Phase Peptide Synthesis Workflow
Biomolecular NMR Spectroscopy
¹³C-labeled amino acids are essential for various NMR experiments to determine the structure and dynamics of proteins. The choice of labeled amino acid can influence spectral resolution and the ability to obtain specific structural restraints.
Comparison of ¹³C-Labeled Amino Acids in NMR Spectroscopy
| Parameter | Fmoc-Phe-OH-¹³C | Fmoc-Ala-OH-¹³C | Fmoc-Leu-OH-¹³C | General Considerations |
| Spectral Resolution | Aromatic ¹³C signals of Phe are in a distinct region of the spectrum, which can aid in assignment. | Aliphatic ¹³C signals of Ala are in a more crowded region. | Aliphatic ¹³C signals of Leu are also in a crowded region, but the two methyl groups can provide valuable structural information. | Uniform ¹³C labeling leads to complex spectra due to ¹³C-¹³C scalar couplings. Selective labeling of specific amino acid types or specific positions within an amino acid simplifies spectra and aids in assignment. |
| Structural Information | The aromatic ring can be a sensitive probe of the local environment and protein-ligand interactions. | The small side chain provides less specific long-range structural information. | The isopropyl group is a good probe for hydrophobic core packing and protein dynamics. | The choice of labeled amino acid depends on the specific scientific question being addressed. |
| Signal Intensity | Generally good, but can be affected by relaxation properties. | Good. | Good. | Signal intensity is dependent on many factors including protein size, dynamics, and NMR experimental parameters. |
Note: This comparison is based on general principles of protein NMR spectroscopy.
Experimental Protocol: Expression of a ¹³C-Labeled Protein for NMR Analysis
This protocol describes the expression of a protein in E. coli with uniform ¹³C labeling.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the protein of interest.
-
M9 minimal media components.
-
¹³C-glucose as the sole carbon source.
-
¹⁵N-ammonium chloride (if dual labeling is desired).
-
IPTG for induction.
Procedure:
-
Starter Culture: Grow a starter culture of the transformed E. coli overnight in LB medium.
-
Main Culture: Inoculate 1 L of M9 minimal medium containing ¹³C-glucose and ¹⁵N-ammonium chloride with the starter culture.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight.
-
Harvesting: Harvest the cells by centrifugation.
-
Protein Purification: Purify the labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
Workflow for Protein Expression for NMR:
¹³C-Labeled Protein Expression Workflow
Quantitative Proteomics (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. Cells are metabolically labeled with "heavy" amino acids, and the relative abundance of proteins between different cell populations can be accurately determined by mass spectrometry.
Comparison of ¹³C-Labeled Amino Acids in SILAC
| Parameter | Fmoc-Phe-OH-¹³C | Fmoc-Ala-OH-¹³C | Fmoc-Leu-OH-¹³C | General Considerations |
| Mass Shift | A fully ¹³C-labeled Phe (¹³C₉) provides a +9 Da mass shift, which is excellent for resolving isotopic envelopes. | A fully ¹³C-labeled Ala (¹³C₃) provides a smaller +3 Da mass shift. | A fully ¹³C-labeled Leu (¹³C₆) provides a +6 Da mass shift. | Larger mass shifts are generally preferred to minimize overlap between the light and heavy isotopic clusters, improving quantification accuracy. Arginine (¹³C₆) and Lysine (¹³C₆) are most commonly used in SILAC. |
| Metabolic Conversion | Phenylalanine is an essential amino acid and is less prone to metabolic conversion. | Alanine is non-essential and can be readily synthesized by cells, potentially leading to dilution of the label. | Leucine is an essential amino acid. | The choice of labeled amino acid should consider its metabolic stability to ensure complete and accurate labeling. |
| Quantification Accuracy | Potentially high due to the large mass shift and metabolic stability. | May be lower if label dilution occurs. | High. | Quantification accuracy in SILAC is generally very high, with errors typically less than 20%. |
Note: Fmoc-protected amino acids are not directly used in SILAC. Instead, the free ¹³C-labeled amino acids are added to the cell culture medium.
Experimental Protocol: SILAC for Quantitative Proteomics
This protocol outlines a basic SILAC experiment.
Materials:
-
SILAC-grade cell culture medium deficient in the amino acid to be labeled.
-
"Light" (unlabeled) and "heavy" (¹³C-labeled) amino acids.
-
Dialyzed fetal bovine serum (FBS).
-
Cell lines of interest.
Procedure:
-
Cell Culture: Culture two populations of cells in parallel. One population is grown in "light" medium, and the other in "heavy" medium, for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acid.
-
Experimental Treatment: Apply the experimental treatment to one of the cell populations.
-
Cell Lysis: Harvest and lyse the cells from both populations.
-
Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of peptides and proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Drug-Loaded Hydrogel Formation Workflow
Conclusion
Fmoc-Phe-OH-¹³C is a valuable and versatile tool for a wide range of research applications. Its performance in solid-phase peptide synthesis is comparable to other Fmoc-amino acids, and its unique properties make it particularly well-suited for specific applications in biomolecular NMR and quantitative proteomics. While direct quantitative comparisons with other ¹³C-labeled amino acids are not always available, the principles outlined in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to effectively utilize Fmoc-Phe-OH-¹³C and its alternatives in their studies. The continued development and application of such isotopically labeled compounds will undoubtedly continue to drive innovation and discovery in the fields of life sciences and drug development.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fmoc-Phe-OH-¹³C
For researchers, scientists, and drug development professionals, the integrity of scientific advancement and the safety of laboratory environments are paramount. The proper disposal of chemical reagents, such as the isotopically labeled amino acid Fmoc-Phe-OH-¹³C, is a critical component of responsible research. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring the protection of personnel and the environment.
While Fmoc-Phe-OH is not generally classified as a hazardous substance, it is crucial to handle all chemicals with care and to follow established safety protocols. The ¹³C isotopic label does not alter the chemical properties of the molecule in a way that necessitates unique disposal methods beyond standard procedures for chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling of Fmoc-Phe-OH-¹³C should be performed in a well-ventilated area or under a chemical fume hood to avoid the inhalation of any dust particles.[1][2]
In Case of Exposure:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[2][3] |
| Skin Contact | Wash the affected area thoroughly with soap and water.[2][3] |
| Eye Contact | Rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[2][3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of Fmoc-Phe-OH-¹³C is to treat it as chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[4][5]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired Fmoc-Phe-OH-¹³C solid waste in a designated, clearly labeled hazardous waste container.[5][6] This includes any contaminated materials such as weighing paper, pipette tips, and gloves.
-
Contaminated Labware: Any labware that has come into direct contact with the compound should be decontaminated or disposed of as hazardous waste.
-
Liquid Waste: If Fmoc-Phe-OH-¹³C is part of a solution, the entire solution should be treated as liquid chemical waste.
2. Labeling of Waste Containers:
Proper labeling is critical for the safe management of chemical waste. The waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Fmoc-Phe-OH-¹³C"
-
Any other chemical constituents in the waste stream
-
The date the waste was first added to the container
3. Storage of Chemical Waste:
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5][6] Ensure that the storage area is in compliance with all institutional and local regulations.
4. Final Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][6]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of Fmoc-Phe-OH-¹³C.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Fmoc-Phe-OH-13C
Essential Safety and Handling Guide for Fmoc-Phe-OH-13C
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The information presented is based on the safety data for Fmoc-Phe-OH, as the 13C isotopic labeling does not alter the chemical's hazardous properties.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[1] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[1][2] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[1][3] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact. |
| Respiratory | NIOSH-approved respirator (e.g., N95 dust mask) | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.
Handling the Solid Compound (Weighing and Transferring)
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
PPE: Wear all required PPE as detailed in the table above, including respiratory protection.
-
Procedure:
-
Before handling, ensure the work area is clean and uncluttered.
-
Use appropriate tools, such as spatulas, for transferring the compound to avoid dust formation.
-
Weigh the desired amount of the compound on weighing paper or in a suitable container.
-
Clean any spills immediately by carefully sweeping up the solid material and placing it into a sealed container for disposal.
-
Preparing Solutions
-
Solvents: Fmoc-Phe-OH is soluble in organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF).
-
Procedure:
-
Work within a chemical fume hood.
-
Slowly add the weighed solid to the solvent to avoid splashing.
-
Stir the solution until the solid is fully dissolved.
-
Use in Experimental Protocols (e.g., Peptide Synthesis)
-
Fmoc Deprotection: The Fmoc protecting group is typically removed using a 20% solution of piperidine (B6355638) in DMF. This process generates a hazardous waste stream.
-
Amino Acid Coupling: The activated Fmoc-amino acid is coupled to the resin, often using reagents like HOBt or Oxyma and DIC.
-
Waste Segregation: Throughout the synthesis process, segregate waste streams appropriately (e.g., liquid waste from deprotection, solid resin waste).
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
Solid Waste
-
Unused Compound: Unused or expired solid this compound must be disposed of as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and wipes, should be collected in a separate, sealed container labeled as "Non-hazardous Chemical Waste" (if local regulations permit) or as specified by your institution, clearly identifying the contaminant.
Liquid Waste
-
Solutions: Solutions containing this compound should be collected in a sealed, labeled container compatible with the solvent used.
-
Reaction Waste: Liquid waste from reactions, such as Fmoc deprotection solutions containing piperidine and DMF, is considered hazardous and must be collected in a labeled hazardous waste container.
-
Labeling: All liquid waste containers must be clearly labeled with "Hazardous Waste" and a list of all chemical constituents.
Final Disposal
-
Licensed Vendor: The primary and recommended method for the disposal of all waste containing this compound is through a licensed and reputable chemical waste disposal company.
-
Institutional Guidelines: Always follow your institution's specific waste management guidelines. Do not mix with other waste streams unless explicitly permitted.
-
Prohibition: Under no circumstances should this compound or its waste be disposed of in the general trash or poured down the drain.
Visualizations
Experimental Workflow
Caption: Workflow for handling this compound.
PPE Selection Logic
Caption: Decision tree for PPE selection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
